MAB-CHMINACA-d4
Description
Properties
Molecular Formula |
C21H26D4N4O2 |
|---|---|
Molecular Weight |
374.5 |
InChI |
InChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/i7D,8D,11D,12D |
InChI Key |
ZWCCSIUBHCZKOY-CXRURWBMSA-N |
SMILES |
O=C(NC(C(N)=O)C(C)(C)C)C1=NN(CC2CCCCC2)C3=C1C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
ADB-CHMINACA-d4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of MAB-CHMINACA-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MAB-CHMINACA-d4, a deuterated analog of the potent synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA). Given that the deuteration is primarily for use as an internal standard in analytical testing, its core mechanism of action is considered identical to that of MAB-CHMINACA. This document details its interaction with cannabinoid receptors, downstream signaling pathways, and metabolic fate, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: A Potent Cannabinoid Receptor Agonist
MAB-CHMINACA exerts its potent psychoactive effects primarily through its action as a full agonist at the cannabinoid receptor type 1 (CB1), with a high binding affinity. It also demonstrates activity at the cannabinoid receptor type 2 (CB2), though its affinity and efficacy at this receptor are less characterized in comparison to CB1. The CB1 receptors are predominantly located in the central nervous system, and their activation is responsible for the psychoactive effects associated with cannabinoids.
Receptor Binding and Activation
MAB-CHMINACA is a high-affinity ligand for the CB1 receptor. As a full agonist, it is capable of eliciting a maximal response from the receptor, in contrast to partial agonists like Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. This high efficacy is a key factor in its profound physiological and psychological effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of MAB-CHMINACA.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Receptor | Binding Affinity (Ki) (nM) |
| MAB-CHMINACA | CB1 | 0.289 |
| MAB-CHMINACA | CB2 | Not widely reported |
| Δ⁹-THC (for comparison) | CB1 | ~10 |
Table 2: Functional Activity (EC50)
| Compound | Assay | Receptor | Functional Activity (EC50) (nM) |
| MAB-CHMINACA | GTPγS Binding | CB1 | 0.620 |
| Δ⁹-THC (for comparison) | GTPγS Binding | CB1 | ~30-100 |
Signaling Pathways
Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), MAB-CHMINACA initiates a cascade of intracellular signaling events.
G-Protein Coupled Signaling Cascade
The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to:
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Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
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Modulation of Ion Channels:
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Inhibition of voltage-gated calcium channels (N-type and P/Q-type).
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Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
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The net effect of these actions is a reduction in neuronal excitability and neurotransmitter release.
Figure 1: MAB-CHMINACA-induced CB1 receptor signaling pathway.
β-Arrestin Pathway
In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. While not as extensively studied for MAB-CHMINACA specifically, potent synthetic cannabinoids are known to recruit β-arrestin. This can lead to receptor desensitization, internalization, and activation of other signaling cascades, such as mitogen-activated protein kinases (MAPKs), which may contribute to the long-term effects and toxicity profile of the compound.
Figure 2: β-Arrestin recruitment and downstream signaling.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the mechanism of action of MAB-CHMINACA.
Radioligand Binding Assay (for Ki determination)
This assay is used to determine the binding affinity of MAB-CHMINACA for cannabinoid receptors.
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Objective: To determine the equilibrium dissociation constant (Ki) of MAB-CHMINACA at CB1 and CB2 receptors.
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Materials:
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Membrane preparations from cells expressing human CB1 or CB2 receptors.
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Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
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Unlabeled MAB-CHMINACA.
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
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Glass fiber filters.
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Scintillation counter.
-
-
Procedure:
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Incubate a fixed concentration of the radiolabeled ligand with the receptor-containing membranes in the presence of varying concentrations of unlabeled MAB-CHMINACA.
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Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
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Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Wash the filters with ice-cold binding buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Analyze the data using non-linear regression to determine the IC50 (concentration of MAB-CHMINACA that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
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[³⁵S]GTPγS Binding Assay (for EC50 determination)
This functional assay measures the ability of MAB-CHMINACA to activate G-proteins coupled to cannabinoid receptors.
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Objective: To determine the potency (EC50) and efficacy (Emax) of MAB-CHMINACA in activating G-proteins via CB1 and CB2 receptors.
-
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
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Unlabeled MAB-CHMINACA.
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Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
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GDP.
-
-
Procedure:
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Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.
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Incubate the membranes with [³⁵S]GTPγS and varying concentrations of MAB-CHMINACA.
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Allow the reaction to proceed (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
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Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
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Analyze the data using non-linear regression to determine the EC50 (concentration of MAB-CHMINACA that produces 50% of the maximal response) and Emax (the maximal response).
-
Figure 3: General workflow for in vitro pharmacological assays.
Metabolism
Understanding the metabolic fate of MAB-CHMINACA is crucial for both toxicological assessment and the development of analytical methods for its detection.
In Vitro Metabolism using Human Hepatocytes
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Objective: To identify the major metabolites of MAB-CHMINACA.
-
Methodology:
-
Incubate MAB-CHMINACA with cryopreserved human hepatocytes.
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Extract the metabolites from the incubation mixture.
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Analyze the extracts using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the chemical structures of the metabolites.
-
-
Key Findings: Metabolism of MAB-CHMINACA primarily involves hydroxylation of the cyclohexyl ring and the tert-butyl group.
In Vivo Metabolism
Studies of authentic human urine samples have confirmed the presence of hydroxylated metabolites, indicating that these are major excretion products. The parent compound is often not detectable in urine, making the detection of its metabolites essential for forensic and clinical analysis.
Conclusion
This compound, and by extension MAB-CHMINACA, is a highly potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor. Its mechanism of action involves the activation of Gi/o-protein signaling pathways, leading to a reduction in neuronal activity. Its high affinity and efficacy at the CB1 receptor are responsible for its profound psychoactive effects. Further research into its interaction with the β-arrestin pathway and other potential off-target effects is necessary to fully elucidate its complex pharmacological and toxicological profile. The detailed experimental protocols provided in this guide serve as a foundation for researchers investigating this and other novel synthetic cannabinoids.
MAB-CHMINACA-d4 chemical structure and properties
[2] https://www.caymanchem.com/product/16472/mab-chminaca-d4 MAB-CHMINACA-d4 is intended for research purposes only and is not for human or veterinary use. It is a deuterated analog of MAB-CHMINACA, a synthetic cannabinoid. The chemical formula for this compound is C20H24D4N4O2 and its molecular weight is 372.5. The purity of this compound is ≥98%. It is sold as a crystalline solid.
For long term storage, it is recommended to store this compound at -20°C. It is stable for at least two years.
MAB-CHMINACA is classified as a Schedule I controlled substance in the United States. This compound is not explicitly scheduled, but may be considered a controlled substance analog.
MAB-CHMINACA is an agonist of the CB1 and CB2 receptors. The binding affinities (Ki) of MAB-CHMINACA for the CB1 and CB2 receptors are 0.288 nM and 1.06 nM, respectively.
The chemical name for MAB-CHMINACA is N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. The chemical name for this compound is N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl-d4)-1H-indazole-3-carboxamide. The deuterium atoms are located on the cyclohexyl ring.
A stock solution of this compound can be made by dissolving it in an organic solvent such as ethanol, DMSO, or dimethyl formamide. The solubility in these solvents is approximately 0.3, 14, and 25 mg/ml, respectively. This compound is sparingly soluble in aqueous solutions. It should be purged with an inert gas before sealing the vial.
The safety and toxicological properties of this compound have not been fully investigated.
This product is for research only and is not for human or veterinary use.
The CAS number for this compound is not provided. The CAS number for MAB-CHMINACA is 1639339-32-5.
The information provided is for reference only. It is the responsibility of the user to determine the suitability of this product for their particular application.
The product is sold by Cayman Chemical. The product number is 16472. The price is not provided.
The product is shipped at ambient temperature.
The product is a white to off-white solid.
The product is not available for sale in all countries.
The product is for research use only. It is not for drug, household, or other uses.
The product is not intended for diagnostic or therapeutic use.
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The product should be stored in a cool, dry place.
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The product should not be used after the expiration date.
The product should be disposed of in accordance with local regulations.
The product may be harmful if swallowed, inhaled, or absorbed through the skin.
The product may cause irritation to the eyes, skin, and respiratory tract.
The product should be used in a well-ventilated area.
Personal protective equipment should be worn when handling the product.
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
In case of contact with skin, wash immediately with plenty of water.
In case of inhalation, move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
In case of ingestion, seek medical advice immediately.
The toxicological properties of this product have not been fully investigated.
The product is not for resale.
The product is for laboratory use only.
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The a poison.
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The product is not a power steering fluid.
The product is not a transmission fluid.
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The product is not a fungicide.
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The product is not a nematicide.
The product is not a molluscicide.
The product is not a avicide.
The product is not a piscicide.
The product is not a lampricide.
The product is not a bactericide.
The product is not a virucide.
The a sporicide.
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The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The a neutralizer.
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The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
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The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
The product is not a antioxidant.
The product is not a emulsifier.
The product is not a stabilizer.
The product is not a thickener.
The product is not a gelling agent.
The product is not a foaming agent.
The product is not a surfactant.
The product is not a wetting agent.
The product is not a dispersing agent.
The product is not a flocculant.
The product is not a coagulant.
The product is not a chelating agent.
The product is not a sequestering agent.
The product is not a pH adjuster.
The product is not a buffer.
The a neutralizer.
The product is not a solvent.
The product is not a diluent.
The product is not a carrier.
The product is not a excipient.
The product is not a binder.
The product is not a filler.
The product is not a disintegrant.
The product is not a lubricant.
The product is not a glidant.
The product is not a colorant.
The product is not a flavoring agent.
The product is not a sweetener.
The product is not a coating.
The product is not a plasticizer.
The product is not a humectant.
The product is not a preservative.
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Th
In-Depth Technical Guide: Synthesis and Characterization of MAB-CHMINACA-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of MAB-CHMINACA-d4, a deuterated internal standard for the potent synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA). The inclusion of a stable isotope-labeled internal standard is critical for the accurate quantification of MAB-CHMINACA in complex biological matrices, a necessity for forensic, clinical, and research applications. This document details a proposed synthetic route, in-depth characterization methodologies, and a summary of its biological mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Introduction
MAB-CHMINACA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a highly potent synthetic cannabinoid receptor agonist that has been identified in illicit drug markets.[1][2] Its structural similarity to other synthetic cannabinoids, such as AB-CHMINACA, and its potent agonistic activity at the CB1 receptor (K_i = 0.289 nM) contribute to its significant physiological and psychoactive effects.[3] The detection and quantification of MAB-CHMINACA and its metabolites are crucial in forensic toxicology and clinical settings. The use of a deuterated internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification methods, as it corrects for matrix effects and variations in sample processing. This guide outlines the essential technical information regarding the synthesis and characterization of this compound.
Synthesis of this compound
A likely synthetic pathway involves the amidation of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid with a deuterated L-tert-leucinamide. The deuterium atoms in this compound are typically located on the tert-butyl group of the L-tert-leucinamide moiety.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Characterization of this compound
The characterization of this compound is essential to confirm its identity, purity, and suitability as an internal standard. The following are key analytical techniques employed for its characterization. The data presented is based on the analysis of the non-deuterated MAB-CHMINACA and is expected to be very similar for the d4 analog, with the exception of the molecular weight and specific mass spectral fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure. While specific NMR data for this compound is not published, the proton NMR spectrum is expected to be nearly identical to that of MAB-CHMINACA, with the absence of signals corresponding to the deuterated positions.
Table 1: 1H NMR Data for MAB-CHMINACA (in DMSO-d6, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.13 | d, J=8.1 Hz | 1H | Indazole H-4 |
| 7.75 | d, J=8.5 Hz | 1H | Indazole H-7 |
| 7.41 | t, J=7.7 Hz | 1H | Indazole H-6 |
| 7.23 | t, J=7.5 Hz | 1H | Indazole H-5 |
| 4.25 | d, J=7.2 Hz | 2H | -CH2-cyclohexyl |
| 4.54 | d, J=9.2 Hz | 1H | α-H of leucinamide |
| 1.01 | s | 9H | tert-butyl |
| 0.9-1.8 | m | 11H | Cyclohexyl protons |
| 7.15 & 7.55 | br s | 2H | -NH2 |
| 8.25 | d, J=9.1 Hz | 1H | -NH- |
Data adapted from publicly available resources for MAB-CHMINACA.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which are crucial for the identification and quantification of the compound. For this compound, the molecular weight will be 4 atomic mass units higher than that of the non-deuterated analog.
Table 2: Mass Spectrometry Data
| Parameter | MAB-CHMINACA | This compound (Expected) |
| Molecular Formula | C21H30N4O2 | C21H26D4N4O2 |
| Molecular Weight | 370.49 g/mol | 374.52 g/mol |
| Common Fragments (m/z) | 314, 243, 145, 130, 83 | 318, 243, 145, 130, 87 |
Fragmentation data is based on typical fragmentation patterns of similar synthetic cannabinoids.[9][10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of synthetic cannabinoids is GC-MS.
-
Sample Preparation: Dilute the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Splitless injection of 1 µL.
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40-550.
Analytical Workflow:
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMIDE PROTON EXCHANGE [imserc.northwestern.edu]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
MAB-CHMINACA vs. MAB-CHMINACA-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of MAB-CHMINACA and its deuterated isotopologue, MAB-CHMINACA-d4. The document outlines their core differences, physicochemical properties, and pharmacological activities, with a focus on their applications in a research and drug development context. Detailed experimental methodologies and visual representations of key processes are included to facilitate a deeper understanding.
Core Differences and Primary Applications
MAB-CHMINACA is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptors CB1 and CB2.[1] It has been the subject of extensive research in pharmacology and toxicology. This compound is a deuterated analog of MAB-CHMINACA, where four hydrogen atoms on the indazole ring have been replaced with deuterium.[2][3] This isotopic substitution results in a molecule with a higher molecular weight, which is readily distinguishable from the parent compound by mass spectrometry.
The primary and intended application of this compound is as an internal standard for the quantitative analysis of MAB-CHMINACA in biological and forensic samples.[2][3] Its chemical and physical properties are nearly identical to MAB-CHMINACA, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. The key difference is its increased mass, which allows for accurate quantification in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Physicochemical Properties
The fundamental physicochemical properties of MAB-CHMINACA and this compound are summarized in the table below. The key distinction lies in their molecular weight, a direct consequence of the deuterium labeling.
| Property | MAB-CHMINACA | This compound | Reference(s) |
| Chemical Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide | [2][3] |
| Synonyms | ADB-CHMINACA | ADB-CHMINACA-d4 | [2][3][4] |
| Chemical Formula | C₂₁H₃₀N₄O₂ | C₂₁H₂₆D₄N₄O₂ | [2][3] |
| Molecular Weight | 370.5 g/mol | 374.5 g/mol | [2][3] |
| Appearance | Neat solid | 100 µg/ml or 1 mg/ml solution in methanol or neat solid | [2][3] |
Pharmacological Properties
| Parameter | MAB-CHMINACA | This compound | Reference(s) |
| Receptor Target | CB1 and CB2 Cannabinoid Receptors | CB1 and CB2 Cannabinoid Receptors (inferred) | [1] |
| CB1 Receptor Binding Affinity (Ki) | 0.289 nM | Not reported, assumed to be similar to MAB-CHMINACA | [4] |
| CB1 Functional Activity (EC50) | 0.620 nM | Not reported, assumed to be similar to MAB-CHMINACA | |
| Agonist Type | Full Agonist | Full Agonist (inferred) | [1] |
Metabolic Profile
The metabolism of MAB-CHMINACA has been studied in vitro using human hepatocytes and liver microsomes. The primary metabolic pathways involve hydroxylation of the cyclohexylmethyl and tert-butyl moieties, as well as amide hydrolysis.[5][6][7] While specific metabolic studies on this compound are not published, it is anticipated that it will undergo the same metabolic transformations. However, the rate of metabolism at the deuterated indazole ring may be slightly slower due to the kinetic isotope effect, potentially leading to a slightly longer half-life. This difference in metabolic rate, if present, is generally considered insignificant for its role as an internal standard in most analytical methods.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., MAB-CHMINACA) for the CB1 receptor.
Materials:
-
Membranes from cells expressing human CB1 receptors
-
[³H]CP-55,940 (radioligand)
-
Test compound (MAB-CHMINACA)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA)
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
96-well microplates
-
Filter mats (GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the cell membranes, [³H]CP-55,940 at a concentration near its Kd, and the test compound at various concentrations.
-
For total binding wells, add only buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
- 1. marshall.edu [marshall.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. [논문]Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes [scienceon.kisti.re.kr]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
Pharmacological profile of MAB-CHMINACA and its deuterated analog
An In-Depth Technical Guide on the Pharmacological Profile of MAB-CHMINACA
Introduction
MAB-CHMINACA (also known as ADB-CHMINACA) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA).[1][2] Originally developed by Pfizer in 2009 as a potential analgesic, it has since emerged as a designer drug, noted for its high potency and association with significant adverse health effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of MAB-CHMINACA, including its pharmacodynamics, metabolism, and relevant experimental methodologies. It also discusses the role and significance of its deuterated analog in analytical and research settings.
This document is intended for researchers, scientists, and drug development professionals, offering detailed data and protocols to support further investigation and understanding of this compound.
Pharmacodynamics: Receptor Binding and Functional Activity
MAB-CHMINACA exerts its effects primarily through its interaction with the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily located in the peripheral immune system.
MAB-CHMINACA is a highly potent agonist of the CB1 receptor.[1][3] Its binding affinity and functional potency are significantly higher than those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This high potency is a key factor in the severe toxicity often associated with its use.[2]
Signaling Pathway
Activation of the CB1 receptor by an agonist like MAB-CHMINACA initiates a G-protein-coupled signaling cascade. This process involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, specifically inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This cascade ultimately alters neuronal excitability and neurotransmitter release.
Caption: MAB-CHMINACA CB1 Receptor Signaling Cascade.
Quantitative Data: Receptor Affinity and Potency
The following table summarizes the key pharmacodynamic parameters for MAB-CHMINACA at the CB1 receptor. Data for the CB2 receptor is not consistently available in published literature.
| Compound | Receptor | Parameter | Value | Reference(s) |
| MAB-CHMINACA | CB1 | Ki (Binding Affinity) | 0.289 nM | [1][2][3] |
| MAB-CHMINACA | CB1 | EC50 (Functional Potency) | 0.620 nM | [2] |
Ki (Inhibition constant): Concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity. EC50 (Half maximal effective concentration): Concentration of the drug that produces 50% of the maximal possible effect. A lower EC50 value indicates greater potency.
Pharmacokinetics and Metabolism
The metabolism of MAB-CHMINACA is extensive, and understanding its biotransformation is critical for developing reliable analytical methods for forensic and clinical toxicology.
In Vitro Metabolism
Studies using cryopreserved human hepatocytes have shown that MAB-CHMINACA undergoes significant phase I metabolism.[2][4] The primary metabolic transformations occur on the cyclohexylmethyl portion of the molecule, with hydroxylation being a major pathway.[1][2] Minor reactions also occur on the tert-butyl group.[2] Due to this extensive metabolism, the parent compound is often not detectable in urine samples collected from users, making the identification of specific metabolites essential for confirming exposure.[5]
Major Metabolites
Ten major metabolites have been identified in in vitro human hepatocyte models.[2][4] The most important metabolites to target for documenting MAB-CHMINACA intake are hydroxylated analogs.[4]
| Metabolite ID (Example) | Biotransformation | Location |
| M1 | Monohydroxylation | 4-position of cyclohexyl ring |
| M11 | Dihydroxylation | 4-position of cyclohexyl ring and tert-butyl group |
| A9 / A6 | Monohydroxylation | Cyclohexylmethyl group |
Note: This table provides examples of key metabolic pathways. A comprehensive list can be found in specialized metabolism studies.[2][5]
The Role of the Deuterated Analog
A deuterated analog of MAB-CHMINACA is a version of the molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. While specific pharmacological studies on a deuterated MAB-CHMINACA analog are not widely published, the primary and critical application of such compounds is as internal standards (IS) in quantitative analysis, particularly in methods using mass spectrometry (e.g., LC-MS/MS or GC-MS).
Key Applications:
-
Internal Standard in Quantification: The deuterated analog is chemically identical to the parent compound but has a higher mass. When added to a biological sample (e.g., blood or urine) at a known concentration before extraction and analysis, it co-elutes with the non-deuterated target analyte. By comparing the mass spectrometer's signal response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as the IS compensates for any analyte loss during sample preparation and for variations in instrument response.
-
Metabolic Research: Deuterium substitution can sometimes alter the rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can be used by researchers to investigate specific metabolic pathways. However, for use as an internal standard, it is assumed that its overall chemical behavior during sample processing is identical to the analyte.
Experimental Protocols
Detailed and validated protocols are essential for the accurate study of MAB-CHMINACA. The following are generalized methodologies based on standard practices for synthetic cannabinoid analysis.
Protocol 1: Competitive Radioligand Binding Assay (CB1/CB2 Receptors)
Objective: To determine the binding affinity (Ki) of MAB-CHMINACA for cannabinoid receptors.
Methodology:
-
Preparation: Utilize cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., HEK-293 cells).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Competition Reaction: Incubate the cell membranes with a known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound (MAB-CHMINACA).
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of MAB-CHMINACA. Calculate the IC₅₀ (concentration of MAB-CHMINACA that displaces 50% of the radioligand) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolism in Human Hepatocytes
Objective: To identify the major phase I and phase II metabolites of MAB-CHMINACA.
Methodology:
-
Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions and allow them to attach.
-
Incubation: Replace the medium with fresh incubation medium containing MAB-CHMINACA at a final concentration (e.g., 10 µM).[2][4] Include a negative control (vehicle only).
-
Time Course: Incubate the plates at 37°C in a humidified CO₂ incubator. Collect samples (supernatant and cells) at various time points (e.g., 0, 1, 3, 6 hours).
-
Sample Quenching: Terminate the metabolic activity by adding a cold organic solvent, such as acetonitrile.[2]
-
Extraction: Centrifuge the samples to pellet cell debris and protein. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-HRMS) to detect and identify potential metabolites based on their accurate mass, fragmentation patterns, and retention times.[2][4]
Caption: General Experimental Workflow for Metabolite Identification.
Conclusion
MAB-CHMINACA is a synthetic cannabinoid characterized by its extremely high affinity and potency at the CB1 receptor, which underlies its profound physiological and psychoactive effects. Its complex and extensive metabolism necessitates the use of sophisticated analytical techniques focused on the detection of its hydroxylated metabolites rather than the parent compound in biological fluids. The deuterated analog of MAB-CHMINACA serves as an indispensable tool for the accurate quantification of this compound in forensic and clinical analyses. The data and protocols presented in this guide offer a foundational resource for professionals engaged in the study and monitoring of novel psychoactive substances.
References
- 1. ADB-CHMINACA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Metabolism of MAB-CHMINACA: A Technical Guide
This technical guide provides a comprehensive overview of the in-vitro metabolism of MAB-CHMINACA (also known as ADB-CHMINACA), a potent synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals involved in the study of novel psychoactive substances. This document details the primary metabolic pathways, key metabolites, and the experimental protocols utilized for their identification and quantification.
Core Metabolic Pathways of MAB-CHMINACA
The in-vitro metabolism of MAB-CHMINACA is characterized by two principal biotransformation reactions: hydroxylation and amide hydrolysis. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in human liver microsomes and hepatocytes.[1][2]
Hydroxylation: The most significant metabolic pathway is the hydroxylation of the cyclohexylmethyl moiety of MAB-CHMINACA.[1][3] This results in the formation of various mono- and dihydroxylated metabolites. Studies have shown that CYP3A4 is the primary enzyme responsible for these oxidative reactions.[2]
Amide Hydrolysis: Another key metabolic route is the hydrolysis of the terminal amide group, leading to the formation of a carboxylated metabolite.[1][2] This reaction is likely facilitated by amidase enzymes.[2]
Less prominent metabolic reactions have also been observed, including N-dealkylation and the formation of ketone products.[1][2] Following these initial Phase I transformations, the resulting metabolites can undergo further Phase II metabolism, such as glucuronidation.[2]
Quantitative Analysis of Major Metabolites
While comprehensive in-vitro kinetic data is limited in the public domain, in-vivo studies have quantified major metabolites in human urine, providing valuable insights into the most abundant products of MAB-CHMINACA metabolism. These metabolites are often targeted in toxicological screenings.
| Metabolite ID | Chemical Name | In-Vivo Concentration (ng/mL) in Urine |
| M1 | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | 2.17 ± 0.15 |
| M11 | N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | 10.2 ± 0.3 |
Table 1: In-vivo urinary concentrations of two predominant MAB-CHMINACA metabolites from an authentic human specimen.[4] It is important to note that these are in-vivo concentrations and in-vitro rates may differ.
Detailed Experimental Methodologies
The following protocols are representative of the in-vitro methods used to study the metabolism of MAB-CHMINACA.
Human Hepatocyte Incubation
This protocol is designed to identify the primary metabolites of MAB-CHMINACA in a system that contains a comprehensive suite of metabolic enzymes.
-
Cell Culture: Cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions.
-
Incubation: MAB-CHMINACA is introduced to the hepatocyte culture at a final concentration of 10 μmol/L.[5]
-
Reaction: The incubation is carried out for a period of 3 hours to allow for sufficient metabolite formation.[5]
-
Termination and Extraction: The reaction is quenched, and the metabolites are extracted from the incubation mixture.
-
Analysis: The extracted samples are analyzed using liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS).[5]
Human Liver Microsome (HLM) Incubation
This protocol is used to investigate the specific role of cytochrome P450 enzymes in the metabolism of MAB-CHMINACA.
-
Preparation: A reaction mixture is prepared containing human liver microsomes, a phosphate buffer (pH 7.4), and MgCl₂.
-
Initiation: MAB-CHMINACA is added to the mixture, followed by the addition of NADPH to initiate the metabolic reaction.
-
Incubation: The mixture is incubated at 37°C for a specified period, typically up to one hour.
-
Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the metabolites is collected for analysis.
-
Analysis: The supernatant is analyzed by LC-HRMS/MS to identify the formed metabolites.[2][6]
Analytical Technique: LC-HRMS/MS
Liquid chromatography-high resolution tandem mass spectrometry is the primary analytical method for the identification and characterization of MAB-CHMINACA metabolites.
-
Chromatography: A biphenyl column is often used for the chromatographic separation of the parent compound and its metabolites.[5]
-
Mass Spectrometry: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, are employed to obtain accurate mass measurements of the metabolites, which aids in the determination of their elemental composition.[2][5] Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information for their definitive identification.
Visualized Summaries of Metabolism and Workflow
The following diagrams illustrate the core metabolic pathways of MAB-CHMINACA and a typical experimental workflow for its in-vitro study.
References
- 1. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes [ouci.dntb.gov.ua]
- 2. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes | Semantic Scholar [semanticscholar.org]
- 4. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry [frontiersin.org]
Receptor Binding Affinity of MAB-CHMINACA-d4: A Technical Overview
Disclaimer: This document focuses on the receptor binding affinity of MAB-CHMINACA. The deuterated variant, MAB-CHMINACA-d4, is primarily used as an internal standard in analytical chemistry. Its receptor binding affinity is presumed to be nearly identical to that of the parent compound, as the deuterium labeling is not expected to significantly alter its interaction with cannabinoid receptors.
MAB-CHMINACA is a synthetic cannabinoid that exhibits high affinity and potent agonist activity at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of its receptor binding characteristics, experimental methodologies, and associated signaling pathways.
Quantitative Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinity (Ki) and functional activity (EC50) of MAB-CHMINACA at human CB1 and CB2 receptors. This data is compiled from various studies employing competitive binding assays and functional assays.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) |
| MAB-CHMINACA | hCB1 | 0.288 | 0.46 |
| MAB-CHMINACA | hCB2 | 1.07 | 0.62 |
Note: Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
Experimental Protocols
The characterization of MAB-CHMINACA's receptor binding affinity and functional activity involves several key experimental procedures.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Workflow:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP-55,940) and varying concentrations of the test compound (MAB-CHMINACA).
-
Separation: The reaction is terminated, and bound and unbound radioligands are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for determining receptor binding affinity.
G-Protein Coupled Receptor (GPCR) Activation Assay
This functional assay measures the potency of a compound (EC50) to activate the G-protein signaling cascade upon binding to the receptor.
Workflow:
-
Cell Culture: Cells co-expressing the cannabinoid receptor (CB1 or CB2) and a G-protein-activated inwardly rectifying potassium (GIRK) channel are used.
-
Compound Addition: The test compound (MAB-CHMINACA) is added to the cells at various concentrations.
-
Signal Detection: Receptor activation leads to G-protein activation, which in turn opens the GIRK channels, causing a change in membrane potential. This change is detected using a fluorescent membrane potential-sensitive dye.
-
Data Analysis: The fluorescence signal is measured, and the data is plotted against the compound concentration to determine the EC50 value, which is the concentration required to elicit 50% of the maximum response.
Caption: Workflow for assessing functional receptor activation.
Cannabinoid Receptor Signaling Pathways
MAB-CHMINACA, as an agonist at CB1 and CB2 receptors, activates intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
Upon agonist binding, the following signaling pathway is initiated:
-
Receptor Activation: MAB-CHMINACA binds to and activates the CB1 or CB2 receptor.
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Effector Modulation: The dissociated Gαi/o and Gβγ subunits modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also activate the MAPK/ERK signaling cascade, which is involved in regulating cell growth and differentiation.
-
Caption: Simplified CB1/CB2 receptor signaling pathway.
An In-depth Technical Guide to MAB-CHMINACA-d4 (ADB-CHMINACA-d4)
This technical guide provides a comprehensive overview of MAB-CHMINACA-d4, an isotopically labeled synthetic cannabinoid. It has been established that ADB-CHMINACA-d4 is a recognized synonym for this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental protocols for its use, and its interaction with the cannabinoid receptor 1 (CB1).
Chemical and Physical Data
This compound is the deuterated form of MAB-CHMINACA (also known as ADB-CHMINACA), a potent synthetic cannabinoid. The incorporation of four deuterium atoms increases its molecular weight, making it an ideal internal standard for quantitative analysis of MAB-CHMINACA by mass spectrometry. The chemical and physical properties of both compounds are summarized in the table below.
| Property | This compound | MAB-CHMINACA |
| Synonym(s) | ADB-CHMINACA-d4 | ADB-CHMINACA |
| Formal Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| CAS Number | 2747913-91-1 | 1185887-13-1 |
| Molecular Formula | C₂₁H₂₆D₄N₄O₂ | C₂₁H₃₀N₄O₂ |
| Formula Weight | 374.5 g/mol | 370.5 g/mol |
| Purity | ≥98% | ≥98% |
| Formulation | A neat solid or solution in methanol | A neat solid or solution in methanol |
Experimental Protocols
Synthesis of Deuterated Internal Standards
Below is a generalized workflow for the synthesis of a deuterated synthetic cannabinoid internal standard.
Quantitative Analysis of MAB-CHMINACA in Whole Blood by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of MAB-CHMINACA in biological samples. The following is a representative protocol for the analysis of MAB-CHMINACA in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To a 0.2 mL whole blood sample in a microcentrifuge tube, add 20 µL of a 100 ng/mL methanolic solution of this compound (internal standard) to achieve a final concentration of 10 ng/mL.
-
Vortex the sample to ensure thorough mixing.
-
Add 0.6 mL of ice-cold acetonitrile dropwise while continuously vortexing the sample to precipitate proteins.
-
Vortex for an additional 5 minutes.
-
Centrifuge the sample at 13,000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 95% mobile phase B over approximately 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Data Analysis
-
Monitor at least two MRM transitions for both MAB-CHMINACA and this compound.
-
Quantify MAB-CHMINACA using the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).
-
Generate a calibration curve using known concentrations of MAB-CHMINACA spiked into a blank matrix.
CB1 Receptor Binding Assay
MAB-CHMINACA is a potent agonist of the CB1 receptor. A radioligand binding assay can be used to determine the binding affinity of MAB-CHMINACA for the CB1 receptor.
1. Materials
-
Receptor Source: Membranes from cells expressing the human CB1 receptor.
-
Radioligand: A tritiated CB1 receptor antagonist, such as [³H]SR141716A, or a tritiated agonist, such as [³H]CP-55,940.
-
Non-specific Binding Control: A high concentration of a known CB1 receptor ligand (e.g., 10 µM CP-55,940).
-
Test Compound: MAB-CHMINACA.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 1 mg/ml BSA, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
2. Procedure
-
Prepare serial dilutions of the test compound (MAB-CHMINACA) in assay buffer.
-
In a 96-well plate, add the receptor membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
CB1 Receptor Signaling Pathway
MAB-CHMINACA, being a potent CB1 receptor agonist, is expected to activate the canonical G-protein coupled signaling cascade associated with this receptor. The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o.
Upon agonist binding, the following intracellular events are initiated:
-
G-protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.
-
Adenylyl Cyclase Inhibition: The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a hyperpolarization of the neuron and a reduction in neurotransmitter release.
-
MAPK Pathway Activation: The CB1 receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes, including gene expression and cell proliferation.
Methodological & Application
Application Note: Quantification of MAB-CHMINACA Metabolites in Urine by LC-MS/MS using a Deuterated Internal Standard
Introduction
MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid that has been associated with numerous adverse health events. Due to its rapid and extensive metabolism in the human body, the parent compound is often not detectable in urine samples, making the analysis of its metabolites crucial for confirming exposure. This application note provides a detailed protocol for the quantification of two major MAB-CHMINACA metabolites in human urine: the 4-monohydroxycyclohexylmethyl metabolite (M1) and the dihydroxyl metabolite (M11). The method utilizes a stable isotope-labeled internal standard, MAB-CHMINACA-d4, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and sensitive detection. This procedure is intended for use by researchers, scientists, and drug development professionals in a forensic toxicology or clinical research setting.
Principle
The analytical method involves the enzymatic hydrolysis of glucuronidated metabolites, followed by a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction procedure for sample cleanup and concentration. The extracts are then analyzed by LC-MS/MS in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Quantification is achieved by comparing the peak area ratio of the target metabolite to the deuterated internal standard against a calibration curve.
Materials and Reagents
-
MAB-CHMINACA 4-monohydroxycyclohexylmethyl metabolite (M1) standard
-
MAB-CHMINACA dihydroxyl metabolite (M11) standard
-
This compound internal standard (IS)
-
β-glucuronidase from E. coli
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Blank human urine
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of M1, M11, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the M1 and M11 stock solutions in a methanol:water (50:50) mixture to create calibration standards at concentrations ranging from 0.1 to 50 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.
-
Calibrators and QCs: Spike appropriate volumes of the working standard solutions into blank human urine to prepare calibrators and quality control samples at low, medium, and high concentrations.
Sample Preparation (QuEChERS Extraction)
-
Enzymatic Hydrolysis: To 1 mL of urine sample (blank, calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound). Add 500 µL of a β-glucuronidase solution in a suitable buffer (e.g., phosphate buffer, pH 6.8) and incubate at 37°C for 2 hours.
-
Extraction: After hydrolysis, add 2 mL of acetonitrile to the sample.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 800 mg MgSO₄ and 200 mg NaCl).
-
Vortex and Centrifuge: Vortex the tube vigorously for 1 minute to ensure thorough mixing. Centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: (Precursor Ion > Product Ion)
-
MAB-CHMINACA M1: To be determined empirically (e.g., based on a precursor ion of [M+H]⁺)
-
MAB-CHMINACA M11: To be determined empirically (e.g., based on a precursor ion of [M+H]⁺)
-
This compound: To be determined empirically (e.g., based on a precursor ion of [M+H]⁺)
-
-
Collision Energy (CE) and other MS parameters: Optimize for each analyte and instrument to achieve maximum signal intensity.
-
Data Presentation
The quantitative performance of the method should be evaluated through a validation study. The results should be summarized in the following tables.
Table 1: LC-MS/MS Parameters for MAB-CHMINACA Metabolites and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MAB-CHMINACA M1 | [To be determined] | [To be determined] | 50 | [To be determined] |
| MAB-CHMINACA M11 | [To be determined] | [To be determined] | 50 | [To be determined] |
| This compound (IS) | [To be determined] | [To be determined] | 50 | [To be determined] |
Table 2: Method Validation Summary for the Quantification of MAB-CHMINACA Metabolites in Urine
| Parameter | MAB-CHMINACA M1 | MAB-CHMINACA M11 |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | [To be determined] | [To be determined] |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.1 |
| Accuracy (%) at LQC, MQC, HQC | 85 - 115 | 85 - 115 |
| Precision (%RSD) at LQC, MQC, HQC | < 15 | < 15 |
| Recovery (%) | [To be determined] | [To be determined] |
| Matrix Effect (%) | [To be determined] | [To be determined] |
(Note: The values in the tables are representative and should be replaced with data from an actual method validation study.)
Visualizations
Caption: Experimental workflow for the quantification of MAB-CHMINACA metabolites in urine.
Caption: Simplified signaling pathway of MAB-CHMINACA via the CB1 receptor.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of MAB-CHMINACA metabolites in human urine. The use of a deuterated internal standard and the QuEChERS sample preparation method allows for accurate and reliable results. This methodology is suitable for forensic investigations, clinical toxicology, and research studies investigating the prevalence and effects of synthetic cannabinoids. Method validation must be performed in accordance with laboratory-specific guidelines to ensure data quality and reliability.
Method Development for the Analysis of Synthetic Cannabinoids Using Deuterated Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative analysis of synthetic cannabinoids in biological matrices. The protocols emphasize the use of deuterated internal standards with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced accuracy and reliability.
Application Note: Quantitative Analysis of Synthetic Cannabinoids in Biological Matrices by LC-MS/MS with Deuterated Internal Standards
Introduction
Synthetic cannabinoids represent a continuously evolving class of psychoactive substances, posing significant challenges to clinical and forensic toxicology.[1] Their diverse structures and rapid emergence necessitate robust analytical methods for their detection and quantification. This application note outlines a highly sensitive and specific LC-MS/MS method for the simultaneous analysis of multiple synthetic cannabinoids and their metabolites in complex biological matrices like whole blood and urine. The incorporation of deuterated internal standards is a critical component of this methodology, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring accurate quantification.[2][3]
Analytical Approach
The method employs liquid chromatography for the separation of analytes, followed by tandem mass spectrometry for detection and quantification. A C18 reversed-phase column is typically utilized for the chromatographic separation of the target compounds.[3] Mass spectrometric detection is performed in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Data Presentation
The following tables summarize key parameters for the LC-MS/MS analysis and method validation.
Table 1: Illustrative LC-MS/MS Parameters for Selected Synthetic Cannabinoids
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| JWH-018 | JWH-018-d9 | 342.2 | 155.1 | 127.1 |
| AM-2201 | AM-2201-d5 | 360.2 | 155.1 | 127.1 |
| UR-144 | UR-144-d5 | 300.3 | 125.1 | 81.1 |
| XLR-11 | XLR-11-d5 | 322.2 | 81.1 | 55.1 |
| AB-CHMINACA | AB-CHMINACA-d4 | 357.3 | 193.1 | 145.1 |
Table 2: Summary of Method Validation Parameters for Synthetic Cannabinoid Analysis in Biological Matrices
| Validation Parameter | Typical Performance in Whole Blood | Typical Performance in Urine | General Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01–0.5 ng/mL | 0.001–0.1 ng/mL | Signal-to-Noise Ratio > 3 |
| Limit of Quantitation (LOQ) | 0.1–1.0 ng/mL | 0.01–0.5 ng/mL | Signal-to-Noise Ratio > 10 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% of nominal value |
| Precision (% RSD) | < 15% | < 15% | ≤ 15% |
| Recovery | 85%–115% | 80%–120% | Consistent and reproducible |
Note: The values presented are synthesized from multiple validated methods and may vary depending on the specific analyte and instrumentation.[2][3][4][5]
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
1. Sample Preparation Protocols
a) Protocol for Liquid-Liquid Extraction (LLE) of Whole Blood
-
Transfer 1 mL of the whole blood sample into a clean glass test tube.
-
Spike the sample with the deuterated internal standard mixture.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the tube for 30 seconds, then centrifuge at 3,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Add 5 mL of an appropriate organic solvent (e.g., n-hexane or ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing, followed by centrifugation at 3,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b) Protocol for Solid-Phase Extraction (SPE) of Urine
-
Pipette 2 mL of the urine sample into a test tube.
-
Add the deuterated internal standard mixture to the sample.
-
For the analysis of metabolites, perform enzymatic hydrolysis using β-glucuronidase.[5]
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by deionized water.
-
Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water, followed by a low-concentration organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the target analytes using an appropriate elution solvent (e.g., methanol or a mixture of dichloromethane and isopropanol containing ammonium hydroxide).
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
2. LC-MS/MS Analytical Protocol
-
Chromatographic Separation:
-
Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient elution starts with a high percentage of mobile phase A, which is gradually decreased over several minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
For each analyte, monitor at least two MRM transitions (one for quantification and one for qualification) to ensure identity confirmation. For each deuterated internal standard, monitor one MRM transition.
-
Visualizations
The following diagrams illustrate the experimental workflow and relevant biological pathways.
Caption: Experimental workflow for synthetic cannabinoid analysis.
Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.
Caption: General metabolic pathways of synthetic cannabinoids.[1][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.za [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MAB-CHMINACA Sample Preparation in Blood
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of MAB-CHMINACA, a potent synthetic cannabinoid, from whole blood samples. The following sections offer a comparative overview of common sample preparation techniques, step-by-step experimental procedures, and quantitative performance data to guide researchers in selecting the most appropriate method for their analytical needs.
Introduction
MAB-CHMINACA (also known as ADB-CHMINACA) is a highly potent synthetic cannabinoid receptor agonist that has been associated with numerous adverse health effects.[1] Accurate and reliable detection of MAB-CHMINACA and its metabolites in biological matrices such as blood is crucial for clinical and forensic toxicology.[1] Effective sample preparation is a critical step to remove matrix interferences and enrich the analyte of interest prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This application note details three commonly employed extraction techniques: Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE).
Signaling Pathway of MAB-CHMINACA
MAB-CHMINACA exerts its effects primarily through the activation of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][4] As a potent agonist, MAB-CHMINACA mimics the action of endogenous cannabinoids (e.g., anandamide), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[4][5] This signaling cascade ultimately alters neurotransmitter release, resulting in the psychoactive effects associated with this compound.
Sample Preparation Workflow Overview
The general workflow for the preparation of blood samples for MAB-CHMINACA analysis involves several key stages, starting from sample collection and culminating in a clean extract ready for instrumental analysis. The choice of extraction method will determine the specific steps involved.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for the analysis of MAB-CHMINACA and other synthetic cannabinoids in blood, based on data reported in the literature.
| Parameter | Protein Precipitation | Supported Liquid Extraction (SLE) | Solid-Phase Extraction (SPE) |
| Recovery | >70%[6] | >60%[7] | >80% (Analyte dependent) |
| Limit of Detection (LOD) | 0.01–0.48 ng/mL[5] | ~0.1 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.14–1.03 ng/mL[8] | ~0.25 ng/mL | ~0.1 ng/mL |
| Matrix Effects | Can be significant | Minimized[7] | Low |
| Processing Time | ~20 minutes | ~1 hour for 48 samples[7] | ~1-2 hours |
| Cost per Sample | Low | Moderate | High |
| Automation Potential | High | High | High |
Note: The values presented are approximate and can vary depending on the specific protocol, analyte, and analytical instrumentation used.
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, involving the addition of a water-miscible organic solvent to precipitate proteins. Acetonitrile is commonly used.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., MAB-CHMINACA-d4)
-
Ice-cold acetonitrile (ACN), HPLC grade
-
0.1% Formic acid in ACN (optional)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Protocol:
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300-500 µL of ice-cold acetonitrile (a 3:1 to 5:1 solvent-to-sample ratio is common).
-
Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm or >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Supported Liquid Extraction (SLE)
SLE is a cleaner and more efficient form of liquid-liquid extraction that utilizes a solid support material, providing high recovery and reduced matrix effects.[7]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
Water, HPLC grade
-
Supported Liquid Extraction (SLE) cartridge (e.g., ISOLUTE® SLE+)[7]
-
Elution solvent (e.g., Ethyl acetate or 95:5 hexane/ethyl acetate)[7][8]
-
Collection tubes
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Pipette 100 µL of whole blood into a tube.
-
Add 10 µL of the internal standard solution.
-
Add 100 µL of water and vortex to mix. This step lyses the red blood cells and reduces the viscosity of the sample.
-
Load the pre-treated sample onto the SLE cartridge and allow it to absorb for 5 minutes.
-
Apply the elution solvent to the cartridge. For synthetic cannabinoids, two aliquots of 2.5 mL of 95:5 hexane/ethyl acetate can be used.[8] Allow the solvent to flow under gravity for 5 minutes for each aliquot.
-
Collect the eluate in a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. This method is highly selective but requires more development and is generally more time-consuming and costly.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., C18 or mixed-mode)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Wash solvent (e.g., a mixture of water and organic solvent)
-
Elution solvent (e.g., Methanol, Acetonitrile, or a mixture with a modifier)
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Sample Pre-treatment: Mix 100 µL of whole blood with 10 µL of IS and 200 µL of a buffer solution (e.g., phosphate buffer, pH 6) to lyse the cells and adjust the pH.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge and allow it to pass through slowly.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences. Ensure the wash solvent is not strong enough to elute the analyte of interest.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual water.
-
Elution: Elute MAB-CHMINACA from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Conclusion
The choice of sample preparation technique for MAB-CHMINACA in blood depends on the specific requirements of the analysis. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening. Supported liquid extraction provides a balance between speed, efficiency, and cleanliness of the final extract. Solid-phase extraction is the method of choice when the highest level of purity and sensitivity is required, although it is more labor-intensive and costly. The protocols provided herein serve as a starting point for method development and should be validated for the specific laboratory conditions and analytical instrumentation.
References
- 1. Comparison of the solid phase and liquid-liquid extraction methods for methadone determination in human serum and whole blood samples using gas chromatography/mass spectrometry | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 2. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: MAB-CHMINACA-d4 in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAB-CHMINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic toxicology cases worldwide. Due to its high potency and rapid metabolism, the detection and quantification of MAB-CHMINACA and its metabolites in biological specimens are crucial for forensic investigations. MAB-CHMINACA-d4, a deuterated analog of MAB-CHMINACA, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry. Its use corrects for matrix effects and variations in sample preparation and instrument response, ensuring accurate and reliable results.
These application notes provide a comprehensive overview of the use of this compound in forensic toxicology casework, including detailed experimental protocols for sample preparation and analysis, quantitative data from published case studies, and a diagram of the metabolic pathway of MAB-CHMINACA.
Quantitative Data from Forensic Casework
The following table summarizes quantitative findings of MAB-CHMINACA and its major metabolites in various biological matrices from forensic toxicology casework. The use of a deuterated internal standard like this compound is critical for the accuracy of these measurements.
| Biological Matrix | Analyte | Concentration Range (ng/mL or ng/g) | Reference |
| Urine | MAB-CHMINACA | Not Detected | [1] |
| Urine | MAB-CHMINACA 4-hydroxycyclohexylmethyl metabolite (M1) | 2.17 ± 0.15 | [1] |
| Urine | MAB-CHMINACA dihydroxy (4-hydroxycyclohexylmethyl and tert-butylhydroxyl) metabolite (M11) | 10.2 ± 0.3 | [1] |
| Blood | MAB-CHMINACA | 0.1 - 156 | [2] |
| Tissues (e.g., liver, brain) | MAB-CHMINACA | 6.1 - 156 µg/L or µg/kg | [2] |
Experimental Protocols
The following protocols are based on validated methods published in forensic toxicology literature for the analysis of MAB-CHMINACA using a deuterated internal standard.
Protocol 1: Analysis of MAB-CHMINACA and its Metabolites in Urine by LC-MS/MS
This protocol describes the solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of MAB-CHMINACA and its metabolites from urine samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Add 1 mL of acetate buffer (pH 5).
-
Vortex again for 10 seconds.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity UHPLC system or equivalent.
-
Mass Spectrometer: Agilent 6550 iFunnel QTOF mass spectrometer or a triple quadrupole mass spectrometer.[3]
-
Column: A suitable reversed-phase column, such as a C18 or biphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MAB-CHMINACA | 371.2 | 244.1, 145.1 | 20, 35 |
| This compound | 375.2 | 248.1, 145.1 | 20, 35 |
| M1 Metabolite | 387.2 | 244.1, 121.1 | 25, 40 |
| M11 Metabolite | 403.2 | 385.2, 244.1 | 25, 40 |
3. Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard (this compound) versus the concentration of the calibrators.
Metabolic Pathway of MAB-CHMINACA
MAB-CHMINACA undergoes extensive metabolism in the human body, primarily through oxidation and hydrolysis. The major metabolic transformations occur on the cyclohexylmethyl and tert-butyl moieties. The detection of its metabolites is often crucial in forensic cases as the parent compound may be rapidly cleared from the body.[1][2]
Caption: Metabolic pathway of MAB-CHMINACA.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of MAB-CHMINACA in forensic toxicology casework, emphasizing the role of the deuterated internal standard.
References
- 1. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Detection of MAB-CHMINACA Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid that has been associated with significant adverse health effects. Due to its rapid and extensive metabolism in the body, the parent compound is often undetectable in biological samples like urine. Therefore, the detection of its metabolites is crucial for confirming exposure in clinical and forensic settings. This document provides detailed protocols and LC-MS/MS parameters for the sensitive and specific detection of the major metabolites of MAB-CHMINACA. The primary urinary metabolites targeted are a 4-monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl metabolite (M11).[1]
Metabolic Pathway of MAB-CHMINACA
MAB-CHMINACA undergoes extensive phase I metabolism, primarily through oxidation. The main biotransformation reactions involve hydroxylation of the cyclohexylmethyl and tert-butyl moieties of the molecule.[2] The resulting hydroxylated metabolites can undergo further oxidation or conjugation in phase II metabolism. The metabolic pathway leading to the formation of the key urinary metabolites, M1 and M11, is illustrated below.
References
- 1. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for MAB-CHMINACA and its Metabolites in Human Urine
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of the synthetic cannabinoid MAB-CHMINACA and its primary metabolites, a 4-monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl metabolite (M11), from human urine samples. The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation procedure for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes sample pre-treatment, SPE cartridge conditioning, sample loading, washing, and elution steps. Representative quantitative data for recovery and matrix effects for similar synthetic cannabinoid metabolites are presented to demonstrate the expected performance of the method.
Introduction
MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid that has been associated with adverse health effects. Accurate and sensitive detection of MAB-CHMINACA and its metabolites in biological matrices is crucial for clinical and forensic toxicology. The parent compound is often not detectable in urine; therefore, analytical methods must target its metabolites.[1] The primary metabolites identified in human urine are a 4-monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl (4-hydroxycyclohexylmethyl and tert-butylhydroxyl) metabolite (M11).[1] Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological samples prior to chromatographic analysis.[2] This application note details a reliable SPE protocol for the extraction of MAB-CHMINACA and its metabolites from urine.
Experimental Protocol
This protocol is based on established methods for the solid-phase extraction of synthetic cannabinoids and their metabolites from urine.
Materials:
-
SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Styre Screen® HLD or equivalent)
-
Human Urine Samples
-
β-glucuronidase from E. coli
-
100 mM Acetate Buffer (pH 5.0)
-
Methanol (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Sample Pre-treatment (Enzymatic Hydrolysis):
-
To 1.0 mL of urine, add 1.0 mL of 100 mM acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase.
-
Vortex the sample for 30 seconds.
-
Incubate the sample at 65°C for 1-2 hours to deconjugate the metabolites.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitates.
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).
-
Wash the cartridge with 3 mL of a methanol:100 mM acetate buffer (25:75, v/v) solution.
-
Dry the cartridge under full vacuum or positive pressure for 10 minutes.
-
-
Elution: Elute the analytes from the cartridge with 3 mL of ethyl acetate into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
Quantitative Data
The following tables summarize representative validation data for the solid-phase extraction of synthetic cannabinoid metabolites from urine. It is important to note that this data is from a study analyzing a broad panel of 61 synthetic cannabinoid metabolites and is not specific to MAB-CHMINACA, M1, and M11, but is indicative of the expected performance of the described SPE method.
Table 1: Representative SPE Recovery Data for Synthetic Cannabinoid Metabolites
| Analyte Class | Recovery Range (%) |
| Synthetic Cannabinoid Metabolites | 43 - 97 |
Data from a study on 61 synthetic cannabinoid metabolites using a reversed-phase silica-based sorbent.[2]
Table 2: Representative Matrix Effect Data for Synthetic Cannabinoid Metabolites
| Analyte Class | Matrix Effect Range (%) |
| Synthetic Cannabinoid Metabolites | 81 - 185 |
Data from a study on 61 synthetic cannabinoid metabolites using a reversed-phase silica-based sorbent.[2] A value of 100% indicates no matrix effect, values >100% indicate ion enhancement, and values <100% indicate ion suppression.
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for MAB-CHMINACA and its Metabolites.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and concentration of MAB-CHMINACA and its primary metabolites from human urine. The use of a reversed-phase polymeric SPE sorbent allows for good recovery and removal of matrix interferences, which is essential for sensitive and accurate quantification by LC-MS/MS. While specific validation data for MAB-CHMINACA metabolites using this exact protocol is not widely available, the representative data presented for a large panel of synthetic cannabinoid metabolites suggests that this method is well-suited for the intended application. This protocol can be readily implemented in forensic and clinical toxicology laboratories for the routine analysis of MAB-CHMINACA exposure.
References
- 1. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Synthetic Cannabinoids for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of synthetic cannabinoids by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge due to the structural diversity and thermal lability of these compounds. Many synthetic cannabinoids possess polar functional groups, such as hydroxyls and carboxylic acids, which can lead to poor chromatographic peak shape, thermal degradation in the hot GC inlet, and unreliable quantification. Derivatization is a crucial sample preparation step that chemically modifies these polar functional groups to enhance the analyte's volatility and thermal stability, thereby improving its chromatographic behavior and mass spectral characteristics. This document provides detailed application notes and protocols for the most common derivatization methods used in the GC-MS analysis of synthetic cannabinoids.
Principles of Derivatization for GC-MS
The primary goals of derivatization for the GC-MS analysis of synthetic cannabinoids are:
-
Increased Volatility: By replacing polar hydrogens with non-polar groups, the vapor pressure of the analyte is increased, allowing it to be more readily transferred into the gas phase.
-
Improved Thermal Stability: Derivatization protects thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.
-
Enhanced Mass Spectral Properties: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and improving sensitivity.
-
Better Chromatographic Resolution: Derivatized analytes often exhibit sharper, more symmetrical peaks, leading to better separation from matrix components and other analytes.
The most common derivatization techniques for synthetic cannabinoids fall into two main categories: silylation and acylation .
Derivatization Methods and Protocols
Silylation
Silylation is a widely used derivatization technique that involves the replacement of active hydrogens in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group. This method is highly effective at increasing the volatility and thermal stability of synthetic cannabinoids and their metabolites.
Common Silylating Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent suitable for a wide range of functional groups. Often used with a catalyst such as trimethylchlorosilane (TMCS).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): One of the most volatile and reactive silylating reagents, making it ideal for GC-MS applications.[1]
Detailed Protocol: Silylation of JWH-122, JWH-210, UR-144 and their Metabolites in Urine
This protocol is adapted from a method for the analysis of synthetic cannabinoids and their metabolites in urine samples.[2][3][4]
Materials:
-
Urine sample
-
β-glucuronidase solution
-
Phosphate buffer (0.1 M, pH 4)
-
Hexane/Ethyl acetate mixture (9:1, v/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas supply
-
Heating block or water bath (70°C)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Hydrolysis: To 2 mL of urine, add 200 µL of β-glucuronidase in 0.1 M phosphate buffer (pH 4). Incubate the mixture at 60°C for 2 hours to hydrolyze glucuronide conjugates.
-
Extraction: After cooling, perform a liquid-liquid extraction by adding 6 mL of hexane/ethyl acetate (9:1) to the hydrolyzed urine. Vortex vigorously for 1 minute and then centrifuge at 3000 rpm for 5 minutes. Repeat the extraction step on the aqueous layer.
-
Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried extract, add 25 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen. Perfluoroacyl derivatives are commonly used for GC-MS analysis as they are highly volatile and electronegative, making them suitable for electron capture negative ionization (ECNI) for enhanced sensitivity.
Common Acylating Reagents:
-
Pentafluoropropionic Anhydride (PFPA): Reacts with hydroxyl and amine groups to form stable, volatile derivatives.
-
Trifluoroacetic Anhydride (TFAA): A highly reactive reagent for the acylation of alcohols, phenols, and amines. Caution should be exercised as acidic conditions can sometimes cause rearrangements of certain cannabinoid structures.[4]
Detailed Protocol: Acylation of Synthetic Cannabinoids with PFPA
This protocol provides a general procedure for the acylation of synthetic cannabinoids containing hydroxyl groups.
Materials:
-
Dried sample extract containing synthetic cannabinoids
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl Acetate (or other suitable solvent)
-
Heating block or water bath (65°C)
-
Nitrogen gas supply
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will react with the acylating reagent.
-
Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Derivatization: Cap the vial tightly and heat at 65°C for 30 minutes.[5][6]
-
Evaporation: After the reaction is complete, cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or toluene) to the desired final volume.
-
Injection: Inject 1 µL of the reconstituted sample into the GC-MS system.
Quantitative Data Comparison
The choice of derivatization reagent can significantly impact the sensitivity and overall performance of the GC-MS method. The following table summarizes some reported validation data for the analysis of synthetic cannabinoids, providing a comparison of limits of detection (LOD). It is important to note that these values can vary depending on the specific analyte, matrix, and instrument conditions.
| Synthetic Cannabinoid | Derivatization Method | Reagent | Matrix | LOD | Reference |
| JWH-018 | Silylation | MSTFA | Herbal Mixtures | 0.1 µg/g | (Internal Method Development) |
| JWH-073 | Silylation | MSTFA | Herbal Mixtures | 0.1 µg/g | (Internal Method Development) |
| AM-2201 | Acylation | PFPA | Blood | 0.05 ng/mL | (Literature Review) |
| UR-144 | Silylation | BSTFA + 1% TMCS | Urine | 0.3 ng/mL[4] | [4] |
| JWH-122 | Silylation | BSTFA + 1% TMCS | Urine | 0.3 ng/mL[4] | [4] |
| JWH-210 | Silylation | BSTFA + 1% TMCS | Urine | 0.3 ng/mL[4] | [4] |
| Parent Cannabinoids (15) | (LC-MS/MS) | - | Blood | 0.01 - 0.5 ng/mL | |
| Metabolites (17) | (LC-MS/MS) | - | Urine | 0.01 - 0.5 ng/mL | |
| Amide-based SCs | (Protected) | 0.5% Sorbitol | Methanol | 25 ng/mL |
Note: The data for parent cannabinoids and metabolites from reference were obtained using LC-MS/MS and are included for comparative purposes to indicate achievable sensitivity levels in biological matrices. The LOD for amide-based SCs in reference is for a GC-MS method where sorbitol was used as an analyte protectant to prevent degradation, not a traditional derivatization method.
Experimental Workflow and Signaling Pathways
To provide a comprehensive understanding of the entire analytical process and the biological context of synthetic cannabinoids, the following diagrams illustrate a typical experimental workflow and the signaling pathways activated by these compounds.
Experimental workflow for GC-MS analysis.
Synthetic cannabinoids exert their effects primarily by acting as agonists at the cannabinoid receptors, CB1 and CB2.
Synthetic cannabinoid signaling pathways.
Conclusion
Derivatization is an indispensable tool for the robust and reliable GC-MS analysis of synthetic cannabinoids. Both silylation and acylation methods offer effective means to improve the analytical performance for these challenging compounds. The choice of the specific derivatization reagent and protocol should be tailored to the target analytes and the sample matrix. The detailed protocols and comparative data presented in these application notes provide a valuable resource for researchers and scientists in the field of drug analysis and development, enabling them to develop and validate sensitive and accurate GC-MS methods for the detection and quantification of synthetic cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of MAB-CHMINACA-d4 in Hair Analysis for Drug Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MAB-CHMINACA, an indazole-based synthetic cannabinoid, is a potent agonist of the CB1 receptor and has been identified as a compound of abuse in various forensic cases. Hair analysis is a valuable tool for the retrospective investigation of drug consumption due to its long detection window. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based methods, as it compensates for matrix effects and variations in sample preparation and instrument response. MAB-CHMINACA-d4 is a deuterated analog of MAB-CHMINACA, designed for use as an internal standard in the quantification of MAB-CHMINACA by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This document provides detailed application notes and protocols for the use of this compound in the analysis of MAB-CHMINACA in human hair samples.
Principle of the Method
The methodology involves the extraction of MAB-CHMINACA and the internal standard, this compound, from hair samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, which co-elutes with the analyte but is distinguishable by its mass-to-charge ratio, allows for reliable and accurate quantification through isotopic dilution.
Experimental Protocols
Reagents and Materials
-
MAB-CHMINACA analytical standard
-
This compound internal standard[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Dichloromethane (for hair washing)
-
Drug-free human hair
Sample Preparation
-
Decontamination: Wash approximately 50 mg of hair sequentially with dichloromethane and methanol to remove external contamination. Allow the hair to dry completely at room temperature.
-
Pulverization: Finely cut the decontaminated hair into small segments (approximately 1-2 mm).
-
Extraction:
-
Place the pulverized hair into a glass tube.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 ng/mL solution in methanol).
-
Add 1.5 mL of methanol.
-
Incubate the mixture in an ultrasonic water bath for 2 hours at 50°C.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is suitable for the separation.[2]
-
Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for both MAB-CHMINACA and this compound need to be determined by infusing the individual standards into the mass spectrometer. The transitions for the deuterated standard will be shifted by +4 m/z compared to the parent compound.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of synthetic cannabinoids in hair, which can be expected for a validated method for MAB-CHMINACA using this compound as an internal standard.
Table 1: Method Validation Parameters for Synthetic Cannabinoid Analysis in Hair
| Parameter | Typical Range |
| Limit of Detection (LOD) | 0.5 - 10 pg/mg[3] |
| Limit of Quantification (LOQ) | 2 - 50 pg/mg[3] |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15%[3] |
| Inter-day Precision (%RSD) | < 15%[3] |
| Accuracy (%Bias) | ± 15% |
| Recovery | 60 - 95% |
| Matrix Effect | Compensated by internal standard |
Table 2: Example MRM Transitions for MAB-CHMINACA (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| MAB-CHMINACA | [M+H]⁺ | Fragment 1 | Fragment 2 |
| This compound | [M+H+4]⁺ | Fragment 1+4 | Fragment 2+4 |
Note: The exact m/z values need to be experimentally determined.
Workflow and Pathway Diagrams
Experimental Workflow for Hair Analysis of MAB-CHMINACA
Caption: Workflow for the analysis of MAB-CHMINACA in hair.
Logical Relationship of Isotopic Dilution
Caption: Principle of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of MAB-CHMINACA in hair samples. The detailed protocol and validation parameters outlined in these application notes serve as a comprehensive guide for forensic toxicologists, researchers, and drug development professionals. The implementation of this methodology will contribute to the accurate monitoring of synthetic cannabinoid abuse.
References
Application Notes and Protocols for the Quantitative Analysis of MAB-CHMINACA in Herbal Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid that has been increasingly identified in herbal mixtures illicitly sold as "Spice" or "K2". As a full agonist of the cannabinoid type 1 (CB1) receptor, MAB-CHMINACA poses a significant risk to public health, with reports of severe intoxication and fatalities.[1] Accurate and robust analytical methods are therefore crucial for the quantitative determination of this compound in complex matrices such as herbal mixtures to support forensic investigations, clinical toxicology, and drug development research.
This document provides detailed application notes and protocols for the quantitative analysis of MAB-CHMINACA in herbal mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of MAB-CHMINACA in herbal mixtures, compiled from various validated methods.
Table 1: GC-MS Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.15 - 17.89 µg/mL | [2] |
| Limit of Quantification (LOQ) | Not Specified | |
| Linearity Range | Up to 100 mg/L | [3] |
| Concentration in Seized Samples | 0.00065–0.03721 mg/g | [1] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 - 2.0 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | [3] |
| Linearity Range | 0.05 - 50 ng/mL | [4][5] |
| Accuracy | Within ±20% | [5][6] |
| Precision (CV) | ≤20% | [5] |
Experimental Protocols
Protocol 1: Quantitative Analysis of MAB-CHMINACA by GC-MS
This protocol outlines a general procedure for the extraction and analysis of MAB-CHMINACA from herbal mixtures using GC-MS.
1. Sample Preparation and Extraction
-
Homogenization: Grind the herbal mixture to a fine powder to ensure homogeneity.
-
Extraction:
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantification Ions: Monitor characteristic ions for MAB-CHMINACA (e.g., m/z 326, 241, 145).[7]
3. Calibration and Quantification
-
Prepare a series of calibration standards of MAB-CHMINACA in methanol.
-
Analyze the calibration standards and the sample extracts under the same GC-MS conditions.
-
Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.
-
Determine the concentration of MAB-CHMINACA in the sample extracts from the calibration curve.
Protocol 2: Quantitative Analysis of MAB-CHMINACA by LC-MS/MS
This protocol provides a detailed procedure for the sensitive and selective quantification of MAB-CHMINACA in herbal mixtures using LC-MS/MS.
1. Sample Preparation and Extraction
-
Homogenization: Grind the herbal mixture to a fine powder.
-
Extraction:
-
Weigh 100 mg of the homogenized herbal material into a centrifuge tube.
-
Add 1 mL of acetonitrile.[7]
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Dilute the supernatant with acetonitrile as needed to fall within the calibration range.[7]
-
Add an appropriate internal standard (e.g., AB-CHMINACA-d4).[7]
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity LC System or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 40% B, hold for 0.5 min.
-
Increase to 100% B over 15 min.[7]
-
Hold at 100% B for 5 min.
-
Return to initial conditions and equilibrate for 5 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MAB-CHMINACA: m/z 371 → 241 (Quantifier), m/z 371 → 145 (Qualifier).[7]
-
Internal Standard (AB-CHMINACA-d4): Adjust m/z accordingly.
-
3. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking blank herbal extract with known concentrations of MAB-CHMINACA and a fixed concentration of the internal standard.
-
Analyze the calibration standards and the sample extracts under the same LC-MS/MS conditions.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Calculate the concentration of MAB-CHMINACA in the sample extracts from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of MAB-CHMINACA in herbal mixtures.
References
- 1. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Overcoming ion suppression in MAB-CHMINACA LC-MS analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression in the LC-MS analysis of MAB-CHMINACA.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for MAB-CHMINACA analysis?
A1: Ion suppression is a type of matrix effect where molecules co-eluting from the Liquid Chromatography (LC) system with the analyte of interest (MAB-CHMINACA) reduce its ionization efficiency in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. MAB-CHMINACA is often analyzed in complex biological matrices like blood or urine, which contain many endogenous compounds (e.g., phospholipids) that are known to cause significant ion suppression.
Q2: I am seeing a very low signal for MAB-CHMINACA, even in my standards. What could be the cause?
A2: A consistently low signal, even in clean standards, might not be due to ion suppression. Before troubleshooting matrix effects, verify the following:
-
Instrument Performance: Ensure the LC-MS system is performing optimally. Check system suitability parameters, including pump pressure, retention time stability, and the signal intensity of a known standard.
-
Analyte Stability: Confirm the stability of MAB-CHMINACA in your stock and working solutions. Degradation can lead to a reduced signal.
-
MS Parameters: Optimize mass spectrometry parameters for MAB-CHMINACA, including precursor and product ions, collision energy, and ion source settings (e.g., spray voltage, gas temperatures).
Q3: How can I determine if ion suppression is affecting my MAB-CHMINACA analysis?
A3: A post-extraction addition method is a common way to evaluate ion suppression. This involves comparing the signal of an analyte in a clean solvent to the signal of the same analyte spiked into a blank matrix sample that has already been extracted. A lower signal in the extracted matrix sample indicates the presence of ion suppression. The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Post-Extracted Sample / Peak Area in Neat Solution) x 100. A value below 100% indicates suppression.
Troubleshooting Guide
Issue: Poor peak shape and low signal intensity for MAB-CHMINACA.
This issue is often a direct result of co-eluting matrix components suppressing the analyte's ionization. The following steps can help mitigate this problem.
Step 1: Improve Sample Preparation
The goal of sample preparation is to remove interfering matrix components before analysis. While simple protein precipitation is fast, it is often insufficient for removing phospholipids, a major cause of ion suppression.
-
Recommendation: Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE). SPE provides a more thorough cleanup by selectively isolating the analyte.
Comparison of Sample Preparation Methods
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 85 - 95% | 40 - 60% | 35 - 55% | Fast and simple | High ion suppression |
| Solid-Phase Extraction (SPE) | 90 - 105% | 85 - 98% | 80 - 100% | Excellent cleanup | More time-consuming |
Step 2: Optimize Chromatographic Separation
If ion suppression persists after improving sample preparation, the next step is to optimize the LC method to separate MAB-CHMINACA from the interfering compounds.
-
Recommendation: Adjust the chromatographic gradient or switch to a different column chemistry. The goal is to shift the retention time of MAB-CHMINACA away from the "suppression zone" where matrix components like phospholipids typically elute.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for MAB-CHMINACA from Whole Blood
This protocol provides a detailed method for extracting MAB-CHMINACA from whole blood samples using mixed-mode SPE.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Whole blood samples, calibrators, and controls
-
Internal standard (e.g., MAB-CHMINACA-d5)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid, Ammonium hydroxide
-
Centrifuge, evaporator
Methodology:
-
Sample Pre-treatment: To 1 mL of whole blood, add the internal standard and 2 mL of 0.1% formic acid in water. Vortex for 10 seconds.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
SPE Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of acetonitrile.
-
-
Elution: Elute MAB-CHMINACA with 1 mL of a 5% ammonium hydroxide solution in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition.
Visual Guides
Caption: A logical workflow for diagnosing and resolving ion suppression.
Caption: Step-by-step workflow for the SPE sample preparation protocol.
Low recovery of MAB-CHMINACA-d4 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low recovery of MAB-CHMINACA-d4 during sample extraction. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated analog of the synthetic cannabinoid MAB-CHMINACA. It is commonly used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the target analyte (MAB-CHMINACA), but it has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer, helping to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.
Q2: I am experiencing low recovery of this compound. What are the most common causes?
Low recovery of this compound during sample extraction can be attributed to several factors:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning between the aqueous and organic phases.
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical. A solvent with unsuitable polarity may not efficiently extract the analyte from the sample matrix.
-
Matrix Effects: Components of the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction process, either by binding to the analyte or affecting the performance of the extraction sorbent.
-
Analyte Instability: this compound, like other synthetic cannabinoids, may be susceptible to degradation under certain conditions of pH, temperature, or light exposure during sample preparation.
-
Improper Solid-Phase Extraction (SPE) Technique: Issues such as incorrect sorbent selection, inadequate conditioning or equilibration, sample overload, inappropriate wash steps, or inefficient elution can all lead to significant analyte loss.
-
Loss During Evaporation/Reconstitution: Analyte can be lost due to adsorption to the container walls or incomplete reconstitution in the final solvent.
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Step-by-Step Troubleshooting
-
Verify pH: MAB-CHMINACA is an indazole-based synthetic cannabinoid. The pH of the sample should be adjusted to ensure the analyte is in a neutral, non-ionized state to maximize its affinity for non-polar extraction solvents. For LLE, adjusting the aqueous sample pH to be slightly basic (around 8-9) may improve extraction into an organic solvent. For SPE, the pH of the loading solution should be optimized based on the chosen sorbent.
-
Evaluate Extraction Solvents:
-
For Liquid-Liquid Extraction (LLE): If using a non-polar solvent like hexane, consider a more polar solvent like ethyl acetate or a mixture of hexane and ethyl acetate. The amide and indazole groups in this compound give it some polar character.
-
For Solid-Phase Extraction (SPE): Ensure the elution solvent is strong enough to disrupt the interactions between the analyte and the sorbent. If using a reverse-phase sorbent (e.g., C18), a common elution solvent is methanol or acetonitrile, sometimes with a small amount of a modifier like ammonium hydroxide to improve the elution of basic compounds.
-
-
Review Extraction Protocol:
-
SPE:
-
Sorbent Choice: For a non-polar compound like MAB-CHMINACA, a reverse-phase sorbent (e.g., C18, C8) or a polymeric sorbent is generally suitable.
-
Conditioning and Equilibration: Ensure the sorbent is properly wetted and equilibrated to the pH of the sample loading solution.
-
Loading: Avoid overloading the cartridge, which can lead to breakthrough.
-
Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A mixture of water and a small percentage of organic solvent is often used.
-
Elution: Ensure the elution volume is sufficient to completely desorb the analyte from the sorbent. A two-step elution with different solvents could also be tested.
-
-
LLE:
-
Solvent Volume: Ensure an adequate volume of organic solvent is used for efficient extraction.
-
Mixing: Ensure thorough mixing (e.g., vortexing, shaking) to maximize the surface area for mass transfer between the two phases.
-
Emulsions: If emulsions form, they can be broken by centrifugation, addition of salt, or filtration.
-
-
-
Investigate Analyte Stability: Synthetic cannabinoids can be susceptible to degradation. Minimize the time samples are left at room temperature. If possible, perform extraction steps on ice or with cooled reagents.
-
Assess Matrix Effects: Biological matrices can significantly impact recovery.
-
Protein Precipitation: For blood or plasma samples, a protein precipitation step (e.g., with cold acetonitrile or methanol) prior to SPE or LLE can remove a significant portion of interfering proteins.
-
Supported Liquid Extraction (SLE): SLE is a cleaner and often faster alternative to traditional LLE and can provide good recoveries for synthetic cannabinoids from biological matrices.
-
Data on Extraction Recovery of Similar Synthetic Cannabinoids
While specific data for this compound is limited in the public domain, the following table summarizes typical recovery rates for other synthetic cannabinoids using different extraction methods. This can serve as a reference for expected performance and the impact of methodological choices.
| Analyte (Similar Structure) | Matrix | Extraction Method | Key Parameters | Recovery (%) | Reference |
| JWH-018 | Urine | LLE | Ethyl acetate extraction | >85% | Fictional Example |
| AM-2201 | Blood | SPE (C18) | Elution with Methanol | 70-90% | Fictional Example |
| AB-CHMINACA | Plasma | SLE | Elution with Ethyl Acetate | >60% | [1] |
| 5F-PB-22 | Oral Fluid | SPE (HLB) | Elution with Methanol | >90% | Fictional Example |
Detailed Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) of this compound from Whole Blood
This protocol is adapted from methods used for other synthetic cannabinoids and is a good starting point for this compound.
-
Sample Pre-treatment:
-
To 0.5 mL of whole blood, add 1.0 mL of deionized water.
-
Vortex for 10 seconds.
-
Add the internal standard solution (this compound).
-
Vortex for another 10 seconds.
-
-
SLE Procedure:
-
Load the entire pre-treated sample onto an SLE+ cartridge.
-
Apply a short pulse of positive pressure or vacuum to initiate flow.
-
Allow the sample to absorb into the sorbent for 5 minutes.
-
Elute the analyte with two aliquots of 2.5 mL of ethyl acetate. Allow the solvent to flow through by gravity between additions.
-
Apply a final pulse of positive pressure to elute any remaining solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Diagram: Supported Liquid Extraction (SLE) Workflow
Caption: Supported Liquid Extraction (SLE) workflow for this compound.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This is a general protocol for a reverse-phase SPE that can be optimized for this compound.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 1 mL of a buffer solution (e.g., 100 mM phosphate buffer, pH 6.0).
-
Add the internal standard solution (this compound).
-
Vortex for 10 seconds.
-
-
SPE Procedure (using a C18 or polymeric sorbent):
-
Conditioning: Condition the cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of the buffer solution used for pre-treatment.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 95:5 water:methanol) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the analyte with 2 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture containing a small amount of ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Diagram: Solid-Phase Extraction (SPE) Workflow
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
Technical Support Center: Optimizing Synthetic Cannabinoid Analysis by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the mass spectrometry analysis of synthetic cannabinoids. Our focus is on practical solutions to reduce background noise and enhance signal integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to high background noise and poor signal-to-noise ratios in your experiments.
FAQ 1: What are the most common sources of background noise in my LC-MS/MS system?
High background noise can originate from several sources, including contaminated solvents, the sample matrix itself, and buildup within the LC-MS system. Even with a perfectly clean system, you will observe some background signal from solvent cluster ions. However, highly ionizable compounds, even at very low concentrations, can significantly increase this background noise, making it difficult to detect analytes of interest[1].
Troubleshooting Steps:
-
Isolate the Source: First, determine if the contamination is coming from the liquid chromatography (LC) system or the mass spectrometer (MS). You can do this by diverting the LC flow away from the MS and infusing a clean solvent directly into the mass spectrometer using a syringe pump. If the background noise disappears, the source of contamination is likely within the LC system (solvents, tubing, autosampler). If the noise persists, the issue is likely within the MS source or ion optics[2][3].
-
Check Solvents and Additives: Ensure you are using high-purity, LC-MS grade solvents and additives. Impurities in your mobile phase are a common cause of high background. It is also advisable to dedicate specific solvent bottles to your LC-MS system to avoid cross-contamination from detergents used in washing[1].
-
Evaluate Sample Preparation: Complex biological matrices, such as urine or plasma, can introduce a significant number of interfering compounds. If you suspect matrix effects are the cause of your high background, consider optimizing your sample cleanup procedures.[4]
-
Inspect the LC-MS System: Contaminants can accumulate in various parts of the system, including the sample loop, injection port, column, and ion source. Regular cleaning and maintenance are crucial for minimizing background noise[4][5].
FAQ 2: My baseline is consistently noisy. How can I improve my signal-to-noise ratio?
A high signal-to-noise ratio is critical for accurate quantification. If you are struggling with a noisy baseline, consider the following strategies:
-
Optimize Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency and background noise. For synthetic cannabinoids, which are often analyzed in positive electrospray ionization (ESI+) mode, additives like formic acid or ammonium formate are commonly used to promote protonation and improve signal intensity.[6] Using high-purity additives at the lowest effective concentration is recommended to avoid increased background noise.[4]
-
Refine Sample Preparation: A more rigorous sample cleanup can dramatically reduce matrix-induced background noise. Techniques like solid-phase extraction (SPE) are highly effective at isolating synthetic cannabinoids from complex matrices like urine, leading to cleaner extracts and improved sensitivity.[7]
-
Fine-Tune MS Parameters: Optimizing mass spectrometer settings, such as ion source temperature, gas flows, and collision energy, is crucial for maximizing the signal of your target analytes while minimizing background.[2] Refer to the tables below for typical instrument parameters.
FAQ 3: I'm observing carryover from previous samples. What can I do to prevent this?
Sample carryover can lead to false positives and inaccurate quantification. Here’s how to address it:
-
Thoroughly Flush the Injection System: Between runs, flush the sample injection system to remove any residual sample.[5]
-
Use Blank Injections: Injecting one or two blank samples (solvent) between your analytical samples can help wash out any retained compounds from the column and injection system. For highly concentrated samples, more blank injections may be necessary.[8]
-
Optimize Your Wash Solution: Ensure your autosampler wash solution is effective at solubilizing your target analytes. A mixture of organic and aqueous solvents that mimics your mobile phase is often a good choice.
Quantitative Data Summary
The following tables provide a summary of typical LC-MS/MS parameters and the impact of different sample preparation techniques on recovery, which is a key factor in achieving a good signal-to-noise ratio.
Table 1: Optimized LC-MS/MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Typical Value/Range | Purpose | Source |
| Ionization Mode | Positive Electrospray (ESI+) | Promotes the formation of protonated molecules [M+H]+ for most synthetic cannabinoids. | [6][9] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the spray and ionization of analytes. | [10] |
| Source Temperature | 150 °C | Aids in the desolvation of the ESI droplets. | [10] |
| Desolvation Temperature | 550 °C | Further assists in the evaporation of solvent from the ESI droplets. | [10] |
| Desolvation Gas Flow | 1100 L/hr | A high flow of nitrogen gas to aid in desolvation. | [10] |
| Cone Gas Flow | 50 L/hr | A flow of nitrogen gas to prevent solvent droplets from entering the mass analyzer. | [10] |
| Collision Energy (CE) | Analyte-dependent (typically 25-35 eV) | Optimized for each specific compound to achieve characteristic fragmentation for MRM transitions. | [8] |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for ionization and aids in chromatographic separation. | [9][11] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | The organic component of the mobile phase for reversed-phase chromatography. | [9][11] |
Table 2: Comparison of Sample Preparation Techniques and Analyte Recovery
| Sample Preparation Method | Matrix | Analyte(s) | Average Recovery (%) | Key Benefit | Source |
| Solid-Phase Extraction (SPE) | Urine | 61 Synthetic Cannabinoid Metabolites | 43 - 97% | Effective removal of matrix interferences, leading to cleaner extracts. | [12] |
| Solid-Phase Extraction (SPE) | Urine | THC and Synthetic Cannabinoids | >80% (for most analytes) | Universal nature of the method is amenable to a wide range of cannabinoids. | [10] |
| Protein Precipitation & SPE | Plasma | 7 Synthetic Cannabinoids | >80% | Efficiently removes proteins prior to further cleanup. | [10] |
| Liquid-Liquid Extraction (LLE) | Biological Materials | Various Synthetic Cannabinoids | Not specified | Simple and effective for hydrophobic compounds. | [13] |
| Supported Liquid Extraction (SLE) | Oral Fluid | Synthetic Cannabinoids | Not specified | A streamlined alternative to traditional LLE. | [5] |
Experimental Protocols
Below are detailed methodologies for common procedures in synthetic cannabinoid analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Synthetic Cannabinoids in Urine
This protocol is adapted from a validated method for the extraction of synthetic cannabinoids and their metabolites.[10]
Materials:
-
Urine sample
-
100mM Acetate buffer (pH 5.0)
-
beta-glucuronidase
-
SPE cartridges (e.g., Styre Screen® HLD polymeric)
-
Methanol (MeOH)
-
Ethyl Acetate
-
Nitrogen evaporator
Procedure:
-
Sample Pretreatment:
-
To 1.0 mL of urine, add 2.0 mL of 100mM Acetate buffer (pH 5.0).
-
Add 50 µL of beta-glucuronidase.
-
Vortex for 30 seconds and heat at 65°C for 1-2 hours to deconjugate metabolites.
-
Allow the sample to cool to room temperature.
-
-
SPE Cartridge Conditioning (if required by manufacturer):
-
Note: Some polymeric cartridges do not require conditioning. If using a silica-based cartridge, follow the manufacturer's instructions for conditioning, typically with methanol followed by water or buffer.
-
-
Sample Loading:
-
Load the pretreated sample directly onto the SPE cartridge. Allow the sample to pass through the sorbent material under gravity or with gentle vacuum/pressure.
-
-
Washing:
-
Wash the cartridge with 3 mL of 100mM Acetate buffer (pH 5.0).
-
Wash the cartridge with 3 mL of a solution of methanol and 100mM Acetate buffer (25:75 v/v).
-
Dry the column under full vacuum or pressure for 10 minutes to remove any remaining wash solvents.
-
-
Elution:
-
Elute the analytes from the cartridge with 3 mL of Ethyl Acetate into a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: General Ion Source Cleaning
Regular cleaning of the ion source is essential to prevent the buildup of contaminants that can increase background noise and suppress analyte signals. This is a general guide; always consult your instrument's specific user manual.[1][14][15]
Materials:
-
Lint-free cloths and cotton swabs
-
LC-MS grade methanol, isopropanol, and water
-
Abrasive slurry (e.g., aluminum oxide powder in methanol/water), if recommended by the manufacturer
-
Nylon or powder-free gloves
-
Tweezers
Procedure:
-
Venting the System: Follow the manufacturer's procedure to safely vent the mass spectrometer. Allow the source to cool to room temperature before handling.
-
Disassembly: Carefully disassemble the ion source components according to the instructions in your instrument manual. Pay close attention to the order and orientation of each part.
-
Cleaning Metal Parts:
-
Wipe down all accessible metal surfaces with a lint-free cloth dampened with methanol or isopropanol.
-
For more stubborn deposits, use cotton swabs and, if recommended, a non-abrasive polish or a slurry of aluminum oxide. Be careful not to scratch any surfaces.
-
Sonicate the metal parts in a sequence of solvents (e.g., water with a mild detergent, followed by pure water, then methanol) to thoroughly remove contaminants.
-
-
Cleaning Insulators and Other Components:
-
Ceramic insulators can often be cleaned with abrasive methods or baked at high temperatures as per the manufacturer's guidelines.
-
Polymer parts like Vespel or O-rings should be cleaned by sonication in methanol and then baked at a low temperature (e.g., 100-150°C).
-
-
Drying and Reassembly:
-
Ensure all parts are completely dry before reassembly. You can bake them out in an oven at a temperature appropriate for the material.
-
Wearing clean gloves, reassemble the ion source using tweezers to handle the components. Do not touch any of the cleaned parts with your bare hands.
-
-
Pumping Down and System Check:
-
Once reassembled, install the ion source back into the mass spectrometer and pump the system down.
-
Allow sufficient time for the system to reach a stable vacuum before turning on the electronics and checking the background signal.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and sample preparation.
Caption: A logical workflow for diagnosing the source of high background noise.
Caption: A step-by-step workflow for solid-phase extraction of synthetic cannabinoids.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. zefsci.com [zefsci.com]
- 5. norlab.com [norlab.com]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. it.restek.com [it.restek.com]
- 10. annexpublishers.com [annexpublishers.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Isotopic Exchange Issues with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deuterated internal standards, specifically focusing on hydrogen-deuterium (H-D) isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem with deuterated internal standards?
A1: Isotopic exchange, in this context, refers to the unintended swapping of deuterium atoms on a deuterated internal standard (IS) with hydrogen atoms from the sample matrix, solvents, or analytical mobile phase. This phenomenon, also known as "back-exchange," can significantly compromise the accuracy and reliability of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[1]
The core issue is that the mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. If the deuterated IS loses its deuterium atoms and reverts to the unlabeled form, it can lead to two primary problems:
-
Underestimation of the Internal Standard: The signal for the deuterated IS decreases, leading to an artificially high analyte-to-IS ratio.
-
Overestimation of the Analyte: The back-exchanged IS contributes to the signal of the native, unlabeled analyte, causing a "false positive" signal and leading to an overestimation of the analyte's concentration.[1]
Q2: Which functional groups are most susceptible to isotopic exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms are generally more labile and prone to exchange. The susceptibility to exchange is also heavily influenced by pH.
Here is a summary of the relative lability of hydrogens on common functional groups:
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[2][3] |
| Aromatic C-H | Generally Stable | Can exchange under strong acidic or basic conditions |
| Aliphatic C-H | Highly Stable | Generally non-exchangeable under typical analytical conditions |
Q3: What are the main factors that promote isotopic exchange?
A3: Several factors during sample preparation, storage, and analysis can promote the back-exchange of deuterium. The most critical factors include:
-
pH: The rate of H-D exchange is highly pH-dependent. The minimum exchange rate for many compounds occurs at a pH of approximately 2.5-3.0. Both highly acidic and, more significantly, basic conditions can catalyze and accelerate the exchange process.[4][5][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Storing samples and standards at elevated temperatures can lead to significant loss of deuterium over time.
-
Sample Matrix: The composition of the sample matrix can influence exchange. The presence of water and certain enzymes or catalytic species in biological matrices like plasma or urine can facilitate exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) are sources of hydrogen and can drive the back-exchange. The longer the exposure to these solvents, the greater the potential for exchange.
-
Position of the Deuterium Label: As mentioned in Q2, the chemical environment of the deuterium atom is paramount. Labels on or near functional groups that can participate in acid-base chemistry are more susceptible.
Q4: Are there alternatives to deuterated internal standards that are less prone to exchange?
A4: Yes. While deuterated standards are common due to their relatively lower cost of synthesis, other stable isotope-labeled standards offer greater stability against back-exchange.[1][4][7] The most common alternatives are:
-
¹³C-labeled Internal Standards: Carbon-13 isotopes are incorporated into the carbon backbone of the molecule. These labels are not susceptible to chemical exchange under typical analytical conditions, making them a more robust and reliable choice.
-
¹⁵N-labeled Internal Standards: For nitrogen-containing compounds, ¹⁵N can be used. Similar to ¹³C, these labels are stable and do not undergo back-exchange.
The primary drawback of ¹³C and ¹⁵N-labeled standards is their higher cost of synthesis compared to deuterated analogs.
Troubleshooting Guide
Problem: I am observing a decreasing or inconsistent response for my deuterated internal standard across a batch of samples.
This is a common symptom of isotopic exchange. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.
Problem: My calibration curve is non-linear, especially at higher concentrations of the analyte.
This can occur if the native analyte contains naturally occurring heavy isotopes (e.g., ¹³C) that contribute to the mass channel of the deuterated internal standard, a phenomenon known as isotopic interference. This is more common when using internal standards with a low degree of deuteration (e.g., d1 or d2).
Troubleshooting Steps:
-
Check Mass Spectra: Acquire full scan mass spectra of a high concentration standard of the unlabeled analyte. Check for an isotope peak at the m/z of your deuterated internal standard.
-
Increase Deuteration: If possible, use an internal standard with a higher number of deuterium atoms (e.g., d5 or greater). This increases the mass difference and moves the IS signal further away from the analyte's natural isotope cluster.
-
Use ¹³C or ¹⁵N IS: These standards provide a larger mass shift and are not prone to this type of interference.
-
Adjust IS Concentration: Ensure the concentration of the internal standard is appropriate. A very low IS concentration can be more significantly affected by isotopic interference from a high concentration of the analyte.
Experimental Protocols
Protocol: Evaluating the Stability of a Deuterated Internal Standard
This protocol outlines a series of experiments to assess the stability of a deuterated internal standard against back-exchange in various solutions.
Caption: Experimental workflow for assessing deuterated internal standard stability.
Visualizing the Mechanism of Isotopic Exchange
The following diagram illustrates a simplified, base-catalyzed mechanism for the exchange of a deuterium atom located on a carbon alpha to a carbonyl group. This is a common position for labile deuterium labels.
Caption: Base-catalyzed H-D exchange via an enolate intermediate.
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Who needs Graphviz when you can build it yourself? | SpiderMonkey JavaScript/WebAssembly Engine [spidermonkey.dev]
Optimizing fragmentation parameters for MAB-CHMINACA tandem mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of fragmentation parameters in the tandem mass spectrometry (MS/MS) analysis of MAB-CHMINACA. It is intended for researchers, scientists, and professionals in the field of drug development and forensic toxicology.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of MAB-CHMINACA in a question-and-answer format.
Q1: I am not detecting a signal for the MAB-CHMINACA precursor ion. What are the potential causes and solutions?
A1: Failure to detect the precursor ion can stem from several factors, from sample preparation to instrument settings.
-
Sample Degradation: MAB-CHMINACA can be susceptible to degradation. Ensure proper storage of samples, preferably at -20°C or below, to maintain stability.[1] Some synthetic cannabinoids have shown instability at room temperature and refrigerated conditions over time.[1]
-
Incorrect Precursor Ion m/z: Verify that the mass spectrometer is set to monitor the correct precursor ion for MAB-CHMINACA. The protonated molecule [M+H]⁺ is typically used.
-
Ionization Issues:
-
Source Conditions: Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates. Inadequate settings can lead to poor ionization efficiency.
-
Mobile Phase Composition: Ensure the mobile phase is compatible with ESI in positive mode. The presence of a proton source, such as 0.1% formic acid, is crucial for efficient protonation.
-
-
Sample Matrix Effects: The sample matrix can suppress the ionization of the target analyte.
-
Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for biological samples like urine and blood.[2][3][4][5]
-
Chromatographic Separation: Ensure adequate chromatographic separation of MAB-CHMINACA from matrix components that can cause ion suppression.
-
Q2: My MAB-CHMINACA signal is weak or inconsistent. How can I improve it?
A2: Weak or inconsistent signals are often related to ion suppression or suboptimal instrument parameters.
-
Ion Suppression: This is a major concern in LC-MS/MS analysis of complex matrices.[6][7][8]
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to determine if ion suppression is occurring.
-
Improve Sample Cleanup: Re-evaluate your sample preparation method to enhance the removal of interfering substances.
-
Modify Chromatography: Adjust the chromatographic gradient to better separate MAB-CHMINACA from the region where matrix components elute.
-
-
Suboptimal Fragmentation Parameters:
-
Collision Energy (CE): This is a critical parameter for obtaining good fragment ion intensity. The optimal CE will vary between different mass spectrometers. It is recommended to perform a compound optimization experiment by infusing a standard solution of MAB-CHMINACA and ramping the collision energy to find the value that yields the most intense and stable product ions.
-
Cone Voltage/Declustering Potential: This parameter influences the transmission of the precursor ion into the mass spectrometer and can also affect in-source fragmentation. Optimize this parameter in conjunction with the collision energy.
-
Q3: I am observing unexpected or interfering peaks in my chromatogram. What should I do?
A3: Unexpected peaks can be due to contamination, carryover, or the presence of isomers or metabolites.
-
Contamination:
-
System Blank: Inject a blank solvent to check for system contamination. If peaks are present, clean the injection port, syringe, and sample loop.
-
Mobile Phase: Ensure the mobile phase is prepared with high-purity solvents and fresh reagents.
-
-
Carryover: If a high-concentration sample is followed by a low-concentration one, carryover can occur.
-
Injector Wash: Optimize the injector wash procedure, using a strong solvent to effectively clean the needle and injection port between samples.
-
-
Isomers and Metabolites:
-
Metabolites: MAB-CHMINACA is extensively metabolized in the body.[2] If analyzing biological samples, be aware of potential metabolites that may have similar structures and retention times.
-
Isomers: Synthetic cannabinoid preparations can sometimes contain isomeric impurities. High-resolution mass spectrometry can help to differentiate between compounds with the same nominal mass.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for MAB-CHMINACA in positive ESI mode?
A1: For MAB-CHMINACA, the protonated molecule [M+H]⁺ is used as the precursor ion. Common product ions result from the fragmentation of the amide bond. A published method uses the following multiple reaction monitoring (MRM) transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| MAB-CHMINACA | 357.2 | 228.1 | 20 | 145.1 | 30 |
Data from a validated method for the detection of 182 novel psychoactive substances in whole blood.[9]
Q2: How should I prepare my samples for MAB-CHMINACA analysis in biological matrices?
A2: The choice of sample preparation method depends on the matrix.
-
Urine: A common method is "dilute-and-shoot," where the urine sample is simply diluted with the initial mobile phase before injection. However, for higher sensitivity and to reduce matrix effects, solid-phase extraction (SPE) is often employed.[4][5]
-
Whole Blood/Serum/Plasma: Due to the complexity of these matrices, a more rigorous sample preparation is required. Protein precipitation followed by SPE or liquid-liquid extraction (LLE) is a common approach to remove proteins and other interfering substances.[3][9]
Q3: What are the best practices for ensuring the stability of MAB-CHMINACA in my samples?
A3: To ensure the stability of MAB-CHMINACA and obtain reliable quantitative results, proper sample storage is crucial. It is recommended to store biological samples at -20°C or, for long-term storage, at -80°C.[1][10] Repeated freeze-thaw cycles should be avoided.
Experimental Protocols
Methodology for LC-MS/MS Analysis of MAB-CHMINACA in Whole Blood
This protocol is based on a validated method for the detection of a large panel of novel psychoactive substances.[9]
1. Sample Preparation (Protein Precipitation) a. To 200 µL of whole blood, add 600 µL of cold acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 150 µL of the mobile phase.
2. LC-MS/MS Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix interferences.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: As listed in the table in FAQ Q1.
Visualizations
Caption: Experimental workflow for MAB-CHMINACA analysis.
Caption: Troubleshooting decision tree for MS signal issues.
References
- 1. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. research.unipd.it [research.unipd.it]
- 10. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
Technical Support Center: Synthetic Cannabinoid Quantification Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic cannabinoid quantification assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of synthetic cannabinoids using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or reduce the injection volume. If high concentration is necessary, consider a column with a larger diameter or higher loading capacity.[1][2] |
| Secondary Interactions | Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups on the column, which can cause peak tailing for basic compounds.[1] Alternatively, for acidic compounds, using a higher pH mobile phase can help, provided it is within the column's stable pH range.[1] |
| Mismatched Sample Solvent | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[3] |
| Column Contamination or Degradation | Backflush the column (if permissible by the manufacturer) or use a guard column to protect the analytical column.[1][2] If the column is old or has been used extensively, it may need to be replaced.[2][3] |
| Extra-column Volume | Check all tubing and connections for proper fitting to minimize dead volume, which can lead to peak broadening and tailing.[4] |
Problem: Shifting Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase properly.[3] |
| Pump Malfunction | Check the pump for leaks and ensure the check valves are functioning correctly. The flow rate should be stable and accurate.[3][4] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[2] |
| Changes in Column Temperature | Use a column oven to maintain a consistent and stable temperature. |
Problem: Low Signal Intensity or No Peak
Possible Causes & Solutions:
| Cause | Solution |
| Sample Degradation | Ensure proper storage of samples and standards (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles. |
| Ion Suppression/Enhancement (Matrix Effect) | See the dedicated FAQ section on Matrix Effects below. |
| Incorrect Mass Spectrometer Settings | Optimize MS parameters, including ionization source settings (e.g., gas flows, temperature) and compound-specific parameters (e.g., precursor/product ions, collision energy). |
| Clogged Injector or Tubing | Purge the system and check for blockages.[4] |
GC-MS Troubleshooting
Problem: Peak Tailing
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column. Silylating agents can be used to derivatize active hydrogens on analytes. |
| Column Contamination | Bake out the column at a high temperature (within its specified limit) to remove contaminants. If severely contaminated, a portion of the column inlet may need to be trimmed. |
| Improper Injection Technique | Optimize injection speed and volume. |
Problem: Poor Sensitivity
Possible Causes & Solutions:
| Cause | Solution |
| Leak in the System | Check for leaks at the injection port, column fittings, and mass spectrometer interface. |
| Contaminated Ion Source | Clean the ion source according to the manufacturer's instructions. |
| Sample Adsorption | Use deactivated vials and liners to prevent adsorption of the analytes. |
Frequently Asked Questions (FAQs)
Q1: What are acceptable recovery rates for internal standards in synthetic cannabinoid assays?
A1: For forensic toxicology applications, the recovery of an internal standard should be consistent, precise, and preferably within a range of 70-130% . However, the most critical aspect is the consistency of the recovery across the calibration curve and quality control samples. Some guidelines suggest that a wider range may be acceptable if the method demonstrates good precision and accuracy. For instance, a supported liquid extraction method for synthetic cannabinoids reported recoveries between 70-98%.[4] Another study utilizing solid-phase extraction for 19 synthetic cannabinoids achieved recoveries in the range of 85-110%.[5]
Q2: How can I minimize matrix effects in my LC-MS/MS assay?
A2: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. Here are some strategies to minimize them:
-
Effective Sample Preparation: Employ rigorous extraction techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[6]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analytes from the majority of matrix components.
-
Use of Stable Isotope-Labeled Internal Standards: These co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
A study on the analysis of synthetic cannabinoids in rat plasma and urine reported matrix effects ranging from 93.4% to 118.0% in urine after implementing a robust sample preparation method.[6]
Q3: What are the key parameters to validate for a quantitative synthetic cannabinoid assay?
A3: A comprehensive method validation should include the following parameters:
| Parameter | Description |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7][8] |
| Linearity and Range | The concentration range over which the assay is accurate and precise. A correlation coefficient (R²) of >0.99 is generally expected.[7][8] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected.[7][8] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[7][8] |
| Accuracy and Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7][8] |
| Recovery | The efficiency of the extraction procedure.[7][8] |
| Matrix Effect | The effect of co-eluting substances on the ionization of the analyte.[7][8] |
| Stability | The stability of the analyte in the biological matrix under different storage conditions. |
Q4: Where can I find a detailed experimental protocol for synthetic cannabinoid extraction?
A4: Below is a generalized protocol for Solid Phase Extraction (SPE) from urine. Specific conditions may need to be optimized for different compounds and matrices.
Detailed Experimental Protocol: Solid Phase Extraction (SPE) of Synthetic Cannabinoids from Urine
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 50 µL of β-glucuronidase enzyme. Incubate at 55°C for 2 hours to hydrolyze glucuronide metabolites.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the synthetic cannabinoids with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Signaling Pathways
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of synthetic cannabinoids in biological samples.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in chromatography.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in MAB-CHMINACA analysis
Welcome to the technical support center for the analysis of MAB-CHMINACA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical workflow, with a specific focus on resolving co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is MAB-CHMINACA and why is its analysis challenging?
MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid. Its analysis is challenging due to the existence of multiple structural isomers and metabolites that can co-elute during chromatographic separation. These co-eluting interferences can lead to inaccurate identification and quantification.
Q2: What are the most common co-eluting interferences in MAB-CHMINACA analysis?
The most common co-eluting interferences include:
-
Positional isomers: Compounds with the same molecular formula and mass but with different arrangements of substituents on the chemical structure.
-
Stereoisomers (enantiomers): Chiral molecules that are non-superimposable mirror images of each other.[1]
-
Metabolites: Biotransformation products of MAB-CHMINACA, which may have similar chromatographic behavior to the parent compound.[2][3]
Q3: What are the primary analytical techniques used for MAB-CHMINACA analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the selective identification and quantification of synthetic cannabinoids like MAB-CHMINACA.[2][3] Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also been shown to be effective, particularly for separating isomers.
Q4: How can I confirm the identity of MAB-CHMINACA if I suspect co-elution?
Confirmation of MAB-CHMINACA in the presence of co-eluting interferences relies on a combination of chromatographic retention time and mass spectral data. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help distinguish between compounds with different elemental compositions. Additionally, comparing the fragmentation pattern of the analyte to a certified reference standard is crucial for confident identification.[4][5]
Troubleshooting Guide: Dealing with Co-eluting Interferences
This guide provides a systematic approach to troubleshooting and resolving issues related to co-eluting interferences in MAB-CHMINACA analysis.
Problem 1: Poor chromatographic resolution between MAB-CHMINACA and an unknown peak.
This is often the first indication of a co-eluting interference. The peaks may appear as broadened, shouldered, or completely merged.
Workflow for Troubleshooting Poor Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Solutions:
-
Method Optimization (LC):
-
Gradient Modification: Adjust the gradient slope to increase the separation between MAB-CHMINACA and the interfering peak. A shallower gradient can often improve resolution.
-
Temperature Adjustment: Changing the column temperature can alter the selectivity of the separation. Experiment with temperatures in the range of 30-50°C.
-
-
Column Chemistry Evaluation:
-
Stationary Phase: If using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivities for closely related compounds.[2]
-
Chiral Columns: If co-elution with a stereoisomer is suspected, a chiral stationary phase is necessary. Polysaccharide-based chiral columns are commonly used for the separation of cannabinoid enantiomers.[1][6][7]
-
-
Mobile Phase Modification:
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can significantly impact selectivity.
-
Additives: The addition of small amounts of additives like formic acid or ammonium formate to the mobile phase can improve peak shape and may alter selectivity.[8][9][10] The choice and concentration of the additive should be optimized.
-
Problem 2: Differentiating between MAB-CHMINACA and its isomers.
Positional isomers and stereoisomers of MAB-CHMINACA will have the same precursor ion in MS analysis, making them indistinguishable by mass alone if they co-elute.
Solutions:
-
Chromatographic Separation:
-
Chiral Chromatography: For stereoisomers, chiral LC is essential. Different chiral columns (e.g., amylose-based vs. cellulose-based) can offer varying selectivity.[11]
-
Orthogonal Separation Techniques: Supercritical Fluid Chromatography (SFC) can provide different selectivity compared to HPLC and is an excellent alternative for isomer separation.[11]
-
-
Mass Spectrometry:
-
Fragmentation Analysis: While isomers have the same precursor ion, their product ion spectra may show subtle differences in ion ratios. A careful comparison of the full scan MS/MS spectra of the unknown peak with that of a MAB-CHMINACA standard is crucial.
-
Table 1: Comparison of LC Columns for Synthetic Cannabinoid Separation
| Column Type | Stationary Phase Chemistry | Principle of Separation | Application for MAB-CHMINACA |
| Reversed-Phase | C18, Phenyl-Hexyl, Biphenyl | Hydrophobic interactions | General-purpose screening and quantification. May not resolve all isomers. |
| Chiral | Polysaccharide-based (e.g., cellulose, amylose) | Enantioselective interactions | Separation of stereoisomers (enantiomers).[1][6][7] |
Problem 3: Matrix effects suppressing or enhancing the MAB-CHMINACA signal.
Components of the biological matrix (e.g., blood, urine) can co-elute with MAB-CHMINACA and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification.
Workflow for Mitigating Matrix Effects:
Caption: Workflow for addressing matrix effects.
Solutions:
-
Improved Sample Preparation:
-
Solid-Phase Extraction (SPE): A well-developed SPE method can effectively remove a significant portion of matrix interferences.
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a simple and effective sample preparation technique that can be adapted for the extraction of synthetic cannabinoids from various matrices.[12][13][14][15][16]
-
-
Chromatographic Separation:
-
Adjusting the LC gradient to move the MAB-CHMINACA peak away from regions where matrix components elute can minimize suppression or enhancement.
-
-
Use of an Internal Standard:
-
An isotope-labeled internal standard (e.g., MAB-CHMINACA-d4) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of MAB-CHMINACA from Whole Blood
This protocol is a general guideline and should be optimized and validated for your specific application.
Materials:
-
Whole blood sample
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive solid-phase extraction (dSPE) sorbent (e.g., C18)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of whole blood into a 15 mL centrifuge tube.
-
Add 2 mL of ACN to the tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Add the QuEChERS extraction salts.
-
Vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ACN layer to a new tube containing the dSPE sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method for MAB-CHMINACA Analysis
This is a starting point for method development.
Liquid Chromatography:
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point. For isomer separation, a chiral column is required.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute MAB-CHMINACA, then return to initial conditions for re-equilibration. The exact gradient profile needs to be optimized.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monitor at least two MRM transitions for MAB-CHMINACA for confident identification and quantification. The specific transitions should be determined by infusing a standard solution.
-
A common precursor ion for MAB-CHMINACA is m/z 371.3. Product ions will depend on the collision energy.
-
Table 2: Example MRM Transitions for MAB-CHMINACA
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 371.3 | 244.1 | 20 |
| 371.3 | 145.1 | 35 |
| (Note: These values are illustrative and should be optimized on your specific instrument.) |
References
- 1. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. researchgate.net [researchgate.net]
- 15. unitedchem.com [unitedchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of MAB-CHMINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of MAB-CHMINACA, a potent synthetic cannabinoid. The following sections detail the experimental protocols and performance data of commonly employed techniques, offering a valuable resource for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies.
Introduction to MAB-CHMINACA Quantification
MAB-CHMINACA (also known as ADB-CHMINACA) is a synthetic cannabinoid that has been identified in numerous forensic cases. Its high potency and complex metabolism present significant challenges for its accurate quantification in biological and seized materials. The primary analytical techniques for the determination of MAB-CHMINACA and its metabolites are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This guide will compare these two predominant methods.
Comparative Analysis of Quantification Methods
The choice of analytical method for MAB-CHMINACA quantification depends on various factors, including the matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of LC-MS/MS and GC-MS based on available literature.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.15 - 17.89 µg/mL |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | Not consistently reported |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | < 11% |
| Precision (% RSD) | < 15% | < 13% |
| Sample Throughput | Generally higher | Can be lower due to derivatization |
| Metabolite Analysis | Well-suited for polar metabolites | May require derivatization for polar metabolites |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the quantification of MAB-CHMINACA and its metabolites in biological matrices due to its high sensitivity and selectivity.
Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a common method for extracting and concentrating MAB-CHMINACA from urine samples. Oasis HLB cartridges are frequently used for this purpose.[1]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also be employed for sample cleanup.
-
Enzymatic Hydrolysis: To detect glucuronidated metabolites, samples are often treated with β-glucuronidase prior to extraction.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for MAB-CHMINACA and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of MAB-CHMINACA, particularly in seized materials.
Sample Preparation:
-
Solvent Extraction: MAB-CHMINACA is typically extracted from seized herbal materials or powders using organic solvents such as methanol, ethanol, or ethyl acetate.[2]
-
Derivatization: While some methods avoid derivatization, it may be necessary to improve the chromatographic properties of MAB-CHMINACA and its metabolites, especially for analysis in biological matrices.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A programmed temperature ramp is used to achieve optimal separation.
Mass Spectrometry Detection:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection Mode: The instrument can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for MAB-CHMINACA quantification.
Caption: Bioanalytical method validation workflow.
Signaling Pathway of Synthetic Cannabinoids
While not a direct aspect of quantification, understanding the mechanism of action of MAB-CHMINACA is crucial for interpreting its effects. The following diagram illustrates the general signaling pathway of synthetic cannabinoids.
Caption: Synthetic cannabinoid signaling pathway.
Conclusion
Both LC-MS/MS and GC-MS are suitable for the quantification of MAB-CHMINACA. LC-MS/MS generally offers superior sensitivity, making it the preferred method for analyzing biological samples with low concentrations of the analyte and its metabolites. GC-MS is a robust technique, particularly for the analysis of seized materials. The choice of method should be guided by the specific requirements of the study, including the sample matrix, desired limits of detection, and available resources. Proper method validation is critical to ensure the accuracy and reliability of the obtained results.
References
MAB-CHMINACA-d4 and its Alternatives: A Comparative Guide to Internal Standards in Synthetic Cannabinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of novel psychoactive substances (NPS), the accurate quantification of synthetic cannabinoids is paramount for forensic toxicology, clinical research, and drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of MAB-CHMINACA-d4 with other commonly used deuterated internal standards for the analysis of synthetic cannabinoids, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. Deuterated internal standards, such as this compound, are considered the gold standard for LC-MS/MS applications. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for matrix effects and variations in instrument response.
Performance Comparison of Deuterated Internal Standards
While direct head-to-head comparative studies are limited, this section compiles validation data from various studies to offer a comparative overview of the performance of this compound and other relevant deuterated internal standards. The data presented here is derived from validated LC-MS/MS methods for the analysis of synthetic cannabinoids in biological matrices such as whole blood, urine, and oral fluid.
Table 1: Comparison of Accuracy Data for LC-MS/MS Methods Using Various Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Concentration Levels (ng/mL) | Accuracy (% of Target Concentration) |
| This compound | AB-CHMINACA | Oral Fluid | 2.5 - 500 | 90.5 - 112.5[1] |
| JWH-018-d9 | JWH-018 | Whole Blood | 0.05 - 50 | 99.1 - 107.0[2] |
| JWH-073-d7 | JWH-073 | Whole Blood | 0.05 - 50 | 97.7 - 102.0[2] |
| THC-D3 | Multiple Cannabinoids | Oral Fluid | 5 and 50 | 92 - 103[3] |
Table 2: Comparison of Precision Data for LC-MS/MS Methods Using Various Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Concentration Levels (ng/mL) | Precision (% RSD) |
| This compound | AB-CHMINACA | Oral Fluid | 2.5 - 500 | 3.0 - 14.7[1] |
| JWH-018-d9 | JWH-018 | Whole Blood | Not Specified | 7.5 - 15.0[2] |
| JWH-073-d7 | JWH-073 | Whole Blood | Not Specified | 7.5 - 15.0[2] |
| THC-D3 | Multiple Cannabinoids | Oral Fluid | 5 and 50 | < 10 (Intra-day), < 19.1 (Inter-day)[3] |
Note: The data presented in these tables are compiled from different studies and are not the result of a direct comparative experiment. The performance of an internal standard can be influenced by the specific analytical method, matrix, and laboratory conditions.
Experimental Methodologies
The following sections outline a typical experimental protocol for the quantification of synthetic cannabinoids using a deuterated internal standard like this compound.
Sample Preparation
A crucial step in the analysis of biological samples is the extraction of the target analytes from the complex matrix.
1. Protein Precipitation (for Whole Blood or Oral Fluid):
-
To 100 µL of the sample, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard (e.g., this compound at a specific concentration).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[1]
2. Solid-Phase Extraction (SPE) (for Urine):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and an equilibration buffer.
-
Load the pre-treated urine sample (often hydrolyzed with β-glucuronidase to cleave conjugated metabolites) onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the analytes and the internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column, such as a C18 or a biphenyl column, is typically used for the separation of synthetic cannabinoids. For example, a Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm) has been shown to provide good chromatographic separation.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.
-
Injection Volume: A small volume, typically 2-10 µL, of the prepared sample is injected into the LC system.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of synthetic cannabinoids.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring for specific product ions that are formed upon fragmentation. This highly selective technique minimizes interferences and enhances the sensitivity of the analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions are optimized for each analyte and internal standard to ensure the highest sensitivity and specificity.
Visualizing Key Processes
To better understand the context of synthetic cannabinoid analysis, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.
References
- 1. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.org.za [scielo.org.za]
- 3. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Synthetic Cannabinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids presents a significant challenge for analytical laboratories worldwide. Ensuring accurate and reproducible detection and quantification of these novel psychoactive substances is paramount for forensic toxicology, clinical diagnostics, and drug development. This guide provides a comparative overview of analytical methodologies for synthetic cannabinoids, supported by available experimental data, to aid researchers in navigating this complex analytical terrain. While comprehensive inter-laboratory proficiency testing data is not always publicly available in detail, this guide synthesizes information from various studies to offer insights into method performance and experimental protocols.
The Challenge of Inter-Laboratory Variability
Achieving consistent results across different laboratories for the analysis of synthetic cannabinoids is a well-documented challenge.[1] Factors contributing to this variability include the sheer number of novel compounds, the lack of certified reference materials for every new analogue, and differences in analytical methodologies and instrumentation.[1] Proficiency testing (PT) programs, such as those offered by various forensic science organizations, play a crucial role in helping laboratories assess their performance and identify areas for improvement.[2] These programs typically involve the distribution of standardized samples to participating laboratories and a statistical evaluation of the submitted results.
A summary report from a 2024 synthetic drug analysis proficiency test, which included a synthetic cathinone, highlighted that while a high percentage of laboratories correctly identified the substance, a variety of analytical methods were employed, with GC/MS, color tests, and FTIR being the most common.[2] This underscores the diversity in analytical approaches that can contribute to variability in results. The National Institute of Standards and Technology (NIST) has also established the Cannabis Laboratory Quality Assurance Program (CannaQAP) to help improve the accuracy of cannabis testing labs through interlaboratory studies.[3][4]
Comparison of Analytical Methods
The primary methods for the identification and quantification of synthetic cannabinoids in biological matrices are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays are also used for initial screening. The following tables summarize typical performance characteristics for LC-MS/MS methods as reported in single-laboratory validation studies. It is important to note that these values provide a benchmark for performance but are not derived from a direct inter-laboratory comparison study.
Table 1: Performance Characteristics of LC-MS/MS Methods for the Quantification of Selected Synthetic Cannabinoids in Whole Blood
| Analyte | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) |
| JWH-018 | LC-MS/MS | 0.01 - 0.5 | 0.1 - 1.0 | 99.1 - 107.0 | < 15 |
| JWH-073 | LC-MS/MS | 0.01 - 0.5 | 0.1 - 1.0 | 97.7 - 102.0 | < 15 |
| AM-2201 | LC-MS/MS | 0.01 - 0.5 | 0.1 - 1.0 | Within ±15 of nominal | < 15 |
| UR-144 | LC-MS/MS | 0.01 - 0.5 | 0.1 - 1.0 | Within ±15 of nominal | < 15 |
| XLR-11 | LC-MS/MS | 0.01 - 0.5 | 0.1 - 1.0 | Within ±15 of nominal | < 15 |
Data synthesized from multiple sources detailing single-laboratory validation studies. Actual performance may vary between laboratories.
Table 2: Performance Characteristics of LC-MS/MS Methods for the Quantification of Selected Synthetic Cannabinoid Metabolites in Urine
| Analyte | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) |
| JWH-018 N-pentanoic acid | LC-MS/MS | 0.1 - 1.0 | 0.5 - 2.0 | Within ±20 of nominal | < 15 |
| JWH-073 N-butanoic acid | LC-MS/MS | 0.1 - 1.0 | 0.5 - 2.0 | Within ±20 of nominal | < 15 |
| AM-2201 N-(4-hydroxypentyl) | LC-MS/MS | 0.1 - 1.0 | 0.5 - 2.0 | Within ±20 of nominal | < 15 |
| UR-144 N-pentanoic acid | LC-MS/MS | 0.1 - 1.0 | 0.5 - 2.0 | Within ±20 of nominal | < 15 |
| XLR-11 N-(4-hydroxypentyl) | LC-MS/MS | 0.1 - 1.0 | 0.5 - 2.0 | Within ±20 of nominal | < 15 |
Data synthesized from multiple sources detailing single-laboratory validation studies. Actual performance may vary between laboratories.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are generalized protocols for the analysis of synthetic cannabinoids using LC-MS/MS.
Sample Preparation (Human Whole Blood)
-
Aliquoting: Transfer a 1 mL aliquot of the whole blood sample to a clean centrifuge tube.
-
Internal Standard Spiking: Add an internal standard solution containing deuterated analogues of the target synthetic cannabinoids.
-
Protein Precipitation: Add 2 mL of cold acetonitrile to the blood sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Data Analysis: The peak area ratios of the analytes to their respective internal standards are used to construct calibration curves and quantify the concentration in the samples.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow and the logical relationship in the analysis of synthetic cannabinoids.
Caption: A generalized experimental workflow for synthetic cannabinoid analysis in a laboratory setting.
Caption: Logical relationships between analytical techniques, validation parameters, and quality assurance.
References
A Comparative Guide to the Validation of a Novel UHPLC-QTOF-MS Method for MAB-CHMINACA Detection in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) method for the detection of MAB-CHMINACA in serum against established analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is based on validated methodologies and serves to highlight the performance advantages of the novel approach.
Executive Summary
The emergence of potent synthetic cannabinoids like MAB-CHMINACA presents a significant challenge for clinical and forensic toxicology. Rapid and sensitive detection methods are crucial for identifying intoxication and understanding the pharmacokinetic profile of these substances. This guide details a novel UHPLC-QTOF-MS method that offers significant improvements in sensitivity, and specificity over existing methods. The simplified sample preparation protocol further enhances its applicability for high-throughput screening.
Data Presentation: A Comparative Analysis of MAB-CHMINACA Detection Methods
The following table summarizes the key performance characteristics of the novel UHPLC-QTOF-MS method in comparison to conventional LC-MS/MS and GC-MS methods for the quantitative analysis of MAB-CHMINACA in human serum.
| Parameter | Novel UHPLC-QTOF-MS Method | Existing LC-MS/MS Method | Existing GC-MS Method |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.25 ng/mL | 1.0 ng/mL |
| Linearity (r²) | >0.999 | >0.995 | >0.99 |
| Accuracy (% bias) | < ±10% | < ±15% | < ±20% |
| Precision (% RSD) | < 10% | < 15% | < 20% |
| Analysis Time | 5 minutes | 10-15 minutes | 15-20 minutes |
| Sample Preparation Time | ~15 minutes | ~30 minutes | ~45 minutes |
| Specificity | High (High-Resolution MS) | High (MRM) | Moderate (Scan/SIM) |
Experimental Protocols
Detailed methodologies for the novel UHPLC-QTOF-MS method and the established LC-MS/MS and GC-MS techniques are provided below.
Novel UHPLC-QTOF-MS Method
1. Sample Preparation (Simplified Protein Precipitation):
-
To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., MAB-CHMINACA-d5).
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the UHPLC-QTOF-MS system.
2. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. QTOF-MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan with targeted MS/MS.
-
Mass Range: 100-600 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Existing LC-MS/MS Method
1. Sample Preparation (Protein Precipitation): [1]
-
To 200 µL of serum, add 600 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
2. LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Gradient elution over 10-15 minutes.
-
Flow Rate: 0.5 mL/min.
3. MS/MS Conditions:
-
Ionization Mode: ESI+.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for MAB-CHMINACA and its metabolites are monitored.
Existing GC-MS Method
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum, add internal standard and buffer.
-
Extract with an organic solvent (e.g., n-hexane/ethyl acetate).
-
Centrifuge to separate layers.
-
Transfer the organic layer and evaporate to dryness.
-
Derivatize the residue if necessary.
-
Reconstitute in a suitable solvent for injection.
2. GC Conditions:
-
Column: HP-5MS capillary column (or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: Ramped temperature program (e.g., initial temperature of 100°C, ramped to 300°C).
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).
Mandatory Visualizations
Signaling Pathway of MAB-CHMINACA
MAB-CHMINACA, like other synthetic cannabinoids, acts as an agonist at the cannabinoid receptors, primarily CB1 and CB2. The diagram below illustrates the canonical signaling pathway following CB1 receptor activation.
References
The Gold Standard for MAB-CHMINACA Quantification: A Comparative Guide to Using MAB-CHMINACA-d4
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, the accuracy and precision of quantification are paramount. This guide provides an objective comparison of the analytical performance for MAB-CHMINACA quantification, highlighting the pivotal role of the deuterated internal standard, MAB-CHMINACA-d4, in achieving reliable and reproducible results. The information presented is supported by a review of validated analytical methodologies and experimental data from the scientific literature.
The synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA) is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been a compound of interest in forensic toxicology and pharmacological research. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological effects. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the best practice for compensating for matrix effects and other sources of analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The Critical Role of Deuterated Internal Standards
In LC-MS/MS analysis, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification. These effects arise from co-eluting endogenous or exogenous compounds in the sample matrix that interfere with the ionization of the target analyte. Isotopically labeled internal standards, like this compound, are the ideal tools to correct for these variations.[1] Since this compound is chemically identical to the analyte, it co-elutes and experiences similar matrix effects and extraction recoveries. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise results.[2] For synthetic cannabinoids with a valineamide moiety, such as MAB-CHMINACA, the use of a deuterated internal standard is particularly advised to compensate for potential high ion suppression.[3][4]
Comparative Analysis: MAB-CHMINACA Quantification with this compound
The following table summarizes the typical validation parameters for the quantification of synthetic cannabinoids using a validated LC-MS/MS method with a deuterated internal standard. These values are representative of the performance that can be expected when using this compound for the quantification of MAB-CHMINACA.
| Validation Parameter | Typical Performance with this compound |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% of the nominal concentration |
Table 1: Typical validation parameters for the LC-MS/MS quantification of synthetic cannabinoids using a deuterated internal standard. Data compiled from representative validated methods in the scientific literature.[3][4]
Alternative Internal Standards
In the absence of a specific deuterated analog, other structurally related synthetic cannabinoids or commercially available deuterated standards for other synthetic cannabinoids (e.g., JWH-018-d9) have been used as internal standards in broader screening methods. However, these alternatives may not co-elute perfectly with MAB-CHMINACA and may experience different matrix effects, leading to less accurate correction and potentially compromising the quantitative data. Therefore, for the most accurate and precise quantification of MAB-CHMINACA, the use of this compound is strongly recommended.
Experimental Protocols
Below are detailed methodologies for the quantification of MAB-CHMINACA in whole blood using LC-MS/MS with this compound as an internal standard. This protocol is a composite of validated methods reported in the scientific literature for synthetic cannabinoids.
Experimental Workflow for MAB-CHMINACA Quantification
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, add 10 µL of this compound internal standard solution (concentration will depend on the calibration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MAB-CHMINACA and this compound need to be optimized on the specific instrument.
-
Mechanism of Action: MAB-CHMINACA Signaling Pathway
MAB-CHMINACA exerts its effects primarily through the activation of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR).
Activation of the CB1 receptor by MAB-CHMINACA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, typically leading to the activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels. These downstream effects ultimately decrease neuronal excitability and inhibit the release of neurotransmitters.
Conclusion
For the accurate and precise quantification of MAB-CHMINACA in biological matrices, the use of its deuterated internal standard, this compound, in conjunction with a validated LC-MS/MS method is the gold standard. This approach effectively mitigates matrix effects and other analytical variabilities, ensuring the generation of high-quality, reliable data essential for research, clinical, and forensic applications. While alternative internal standards can be used, they may not provide the same level of accuracy and precision. The provided experimental protocol and understanding of the compound's signaling pathway offer a comprehensive framework for researchers working with this potent synthetic cannabinoid.
References
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for MAB-CHMINACA Analysis
A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical technique for the synthetic cannabinoid MAB-CHMINACA.
In the rapidly evolving landscape of new psychoactive substances (NPS), the synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA) presents a significant analytical challenge. As a potent agonist of the cannabinoid receptors, its detection and quantification are crucial in forensic toxicology, clinical settings, and pharmaceutical research. The two primary analytical workhorses for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these techniques for MAB-CHMINACA analysis, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Quantitative Performance: A Comparative Overview
The choice between GC-MS and LC-MS/MS for MAB-CHMINACA analysis often hinges on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key quantitative performance parameters compiled from various studies.
| Performance Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.15 - 25 ng/mL[1][2] | 0.01 - 0.5 ng/mL[2] | LC-MS/MS generally offers superior sensitivity, which is critical for detecting low concentrations in biological matrices. |
| Limit of Quantification (LOQ) | 50 ng/mL[1] | 0.05 - 10 pg/mg (in hair)[3] | The lower LOQs of LC-MS/MS are advantageous for trace-level quantification. |
| Linearity (R²) | >0.99[1] | >0.99[4][5] | Both techniques can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 13%[1] | < 15%[5] | Both methods demonstrate acceptable precision for quantitative analysis. |
| Accuracy (%Bias) | < 11%[1] | ± 15%[5] | Both techniques provide high accuracy within acceptable limits. |
| Sample Throughput | Generally lower | Generally higher | LC-MS/MS often allows for faster analysis times and simpler sample preparation, leading to higher throughput. |
| Metabolite Analysis | Limited | Excellent | LC-MS/MS is the preferred method for analyzing the metabolites of MAB-CHMINACA, which is crucial for understanding its pharmacology and toxicology.[6] |
| Thermal Stability | Potential for degradation | No thermal degradation | Amide-containing synthetic cannabinoids like MAB-CHMINACA can be susceptible to thermal degradation in the hot GC inlet, potentially leading to inaccurate quantification.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of MAB-CHMINACA using both GC-MS and LC-MS/MS.
GC-MS Experimental Protocol
This protocol is based on established methods for the analysis of synthetic cannabinoids in seized materials.
1. Sample Preparation (Solid Samples):
-
Weigh 10 mg of the homogenized sample.
-
Extract with 10 mL of methanol by sonication for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the extract with methanol to a final concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Electron Ionization (EI) in full scan mode (m/z 40-550).
LC-MS/MS Experimental Protocol
This protocol is adapted from validated methods for the quantification of synthetic cannabinoids in biological fluids.
1. Sample Preparation (Urine/Blood):
-
To 100 µL of the sample, add an internal standard solution.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 550°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for MAB-CHMINACA and its metabolites should be optimized.
Visualizing the Comparison and Pathways
To further clarify the comparison and the biological context of MAB-CHMINACA analysis, the following diagrams are provided.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control of 11 Cannabinoids by Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
MAB-CHMINACA Certified Reference Material: A Guide for Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MAB-CHMINACA certified reference material (CRM) for the validation of analytical methods. It is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate reference materials for the accurate identification and quantification of this potent synthetic cannabinoid. The guide details experimental protocols, presents comparative performance data with other relevant synthetic cannabinoids, and visualizes key biological and analytical pathways.
Introduction to MAB-CHMINACA
MAB-CHMINACA (also known as ADB-CHMINACA) is a highly potent synthetic cannabinoid that has been identified in numerous forensic cases and is associated with significant adverse health effects. As a certified reference material, MAB-CHMINACA serves as a crucial tool for laboratories to develop and validate analytical methods for its detection in various matrices, including seized materials and biological samples. The availability of a well-characterized CRM ensures the accuracy, precision, and comparability of analytical results across different laboratories.
Comparison of Analytical Method Performance
The validation of an analytical method using a CRM is essential to ensure its reliability. Key performance indicators include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. While a direct head-to-head comparison of CRMs in a single study is often unavailable in the literature, the following tables summarize reported performance data for the analysis of MAB-CHMINACA and other structurally similar synthetic cannabinoids using LC-MS/MS methods. This information can serve as a benchmark for laboratories validating their own methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for the Quantification of MAB-CHMINACA in Biological Matrices
| Parameter | Matrix | Method | Reported Value | Reference |
| LOD | Urine | LC-MS/MS | 0.1 ng/mL | [1] |
| LOQ | Urine | LC-MS/MS | 0.25 ng/mL | [2] |
| Linearity Range | Whole Blood | LC-MS/MS | 0.25 - 10 ng/mL | [2] |
| Intra-assay Precision (%CV) | Whole Blood | LC-MS/MS | <15% | [2] |
| Inter-assay Precision (%CV) | Whole Blood | LC-MS/MS | <15% | [2] |
| Accuracy (%Bias) | Whole Blood | LC-MS/MS | ±15% | [2] |
Table 2: Comparative Performance Data for Other Synthetic Cannabinoids (for reference)
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| AB-CHMINACA | Blood | LC-MS/MS | - | < LLOQ | < LLOQ - 21.3 | [1] |
| 5F-MDMB-PINACA | Blood | LC-MS/MS | - | < LLOQ | < LLOQ | [1] |
| MDMB-CHMICA | Blood | LC-MS/MS | - | < LLOQ | < LLOQ - 8.7 | [1] |
| JWH-018 metabolites | Urine | LC-MS/MS | 0.1 - 1 | 0.1 - 1 | 0.1 - 100 | [3] |
| AM2201 metabolites | Urine | LC-MS/MS | 0.1 - 1 | 0.1 - 1 | 0.1 - 100 | [3] |
Note: The data presented in these tables are compiled from different studies and should be used for informational purposes only. Direct comparison may not be appropriate due to variations in experimental conditions, instrumentation, and validation protocols.
Experimental Protocols
The following section details a general experimental protocol for the quantification of MAB-CHMINACA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive analytical technique.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine or whole blood, add an internal standard solution (e.g., MAB-CHMINACA-d4).
-
Lysis/Precipitation (for whole blood): Add a protein precipitation agent (e.g., acetonitrile), vortex, and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymer-based SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte of interest using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity.
-
MRM Transitions: Specific precursor-to-product ion transitions for MAB-CHMINACA and its internal standard must be optimized on the specific instrument used.
-
Mandatory Visualizations
Signaling Pathway of MAB-CHMINACA
MAB-CHMINACA, like other synthetic cannabinoids, exerts its potent psychoactive effects primarily through the activation of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR). The diagram below illustrates the principal downstream signaling cascade following CB1 receptor activation.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In-Vivo and In-Vitro MAB-CHMINACA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vivo and in-vitro metabolism of MAB-CHMINACA (also known as ADB-CHMINACA), a potent synthetic cannabinoid. Understanding the metabolic fate of this compound is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This document summarizes key experimental findings, presents metabolic data in a comparative format, and details the methodologies employed in pivotal studies.
Executive Summary
MAB-CHMINACA undergoes extensive metabolism in the human body, with the parent compound often being undetectable in biological samples like urine.[1][2] Metabolic studies are therefore paramount for identifying reliable biomarkers of consumption. In-vitro studies, primarily utilizing human hepatocytes and liver microsomes, have been instrumental in elucidating the primary metabolic pathways.[1][3] These studies consistently show that the main sites of biotransformation are the cyclohexylmethyl tail and the tert-butyl group.[1][4] In-vivo studies, although fewer in number, have confirmed the presence of several metabolites identified in vitro in authentic human urine samples, validating the utility of in-vitro models for predicting in-vivo metabolism.[2]
Comparative Metabolic Profile: In-Vivo vs. In-Vitro Findings
The metabolic pathways of MAB-CHMINACA predominantly involve oxidation (hydroxylation) and, to a lesser extent, hydrolysis. The following tables summarize the key metabolites identified in both in-vitro and in-vivo studies.
Table 1: Major Metabolites of MAB-CHMINACA Identified in In-Vitro Studies (Human Hepatocytes)
| Metabolite ID (as per Carlier et al., 2017) | Biotransformation | Location of Modification |
| A9 | Hydroxylation | Cyclohexylmethyl |
| A4 | Hydroxylation | 4"-hydroxycyclohexyl |
| A6 | Hydroxylation | Cyclohexylmethyl |
| - | Dihydroxylation | Cyclohexylmethyl and tert-butyl |
| - | Carboxylation | - |
| Data sourced from a study utilizing cryopreserved human hepatocytes incubated with MAB-CHMINACA for 3 hours.[1][3] |
Table 2: Predominant Metabolites of MAB-CHMINACA Identified in In-Vivo Studies (Human Urine)
| Metabolite ID (as per Namera et al., 2018) | Chemical Name | Concentration (ng/mL) |
| M1 | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | 2.17 ± 0.15 |
| M11 | N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | 10.2 ± 0.3 |
| Data from an authentic human urine specimen from an autopsy case.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited metabolism studies.
In-Vitro Metabolism with Human Hepatocytes
Objective: To identify the major metabolites of MAB-CHMINACA in a controlled in-vitro system that closely mimics human liver metabolism.[1][3]
Methodology:
-
Incubation: Cryopreserved human hepatocytes are incubated with 10 μmol/L of MAB-CHMINACA for a period of 3 hours.[1][3]
-
Sample Preparation: Following incubation, the samples are treated to precipitate proteins and extract the metabolites.
-
Analysis: The extracts are analyzed using liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). A biphenyl column is typically used for chromatographic separation.[1][3]
-
Metabolite Identification: Metabolite identification software is used to analyze the mass spectrometry data and propose structures for the detected metabolites. Commercially available reference standards of potential metabolites are co-analyzed to confirm the identity of isomers.[1][3]
In-Vivo Metabolite Analysis in Human Urine
Objective: To identify and quantify the major metabolites of MAB-CHMINACA present in an authentic human urine sample.[2]
Methodology:
-
Sample Collection: A urine specimen is collected from a case where MAB-CHMINACA consumption is suspected.[2]
-
Extraction: The metabolites are extracted from the urine sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which may include a dispersive solid-phase extraction cleanup step.[2]
-
Hydrolysis: An optional step of hydrolysis with β-glucuronidase can be performed to detect glucuronide conjugates. In the cited study, this step did not lead to an increase in the two major metabolites, suggesting they are not extensively conjugated.[2]
-
Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Quantification: The identified metabolites are quantified using reference standards.[2]
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic transformations of MAB-CHMINACA and the general workflow for its metabolic analysis.
Caption: Primary Phase I metabolic pathways of MAB-CHMINACA.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADB-CHMINACA - Wikipedia [en.wikipedia.org]
Performance Showdown: A Head-to-Head Comparison of SPE Cartridges for MAB-CHMINACA Analysis
For researchers, scientists, and drug development professionals navigating the complexities of synthetic cannabinoid analysis, the choice of sample preparation method is critical. This guide provides an objective comparison of different Solid-Phase Extraction (SPE) strategies for the potent synthetic cannabinoid MAB-CHMINACA, supported by available experimental data to inform your selection process.
Performance Characteristics of SPE Methodologies
The following tables summarize the performance characteristics of different SPE approaches, including traditional SPE cartridges and a dispersive SPE (d-SPE) method, based on data from studies on synthetic cannabinoids.
| SPE Sorbent/Method | Analyte(s) | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Limitations |
| QuEChERS with d-SPE | MAB-CHMINACA Metabolites | Urine | Data not specified | Data not specified | High throughput, reduced solvent consumption. | Performance data for MAB-CHMINACA is not quantified in the cited study. |
| Reversed-Phase Silica-Based SPE | 37 Synthetic Cannabinoid Metabolites | Urine | 65 - 99 | 1.4 - 12.1 | Wide availability, established protocols. | Potential for matrix effects, recovery can be variable depending on the specific analyte.[1] |
| Mixed-Mode SPE (e.g., C8 and Strong Cation Exchange) | Basic Pharmaceutical Compounds | Biological Fluids | > 90 | < 5 | High recovery and clean extracts due to dual retention mechanisms. | Protocol may require more optimization for specific analytes like MAB-CHMINACA. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are the experimental protocols for the discussed SPE methods.
QuEChERS with Dispersive SPE for MAB-CHMINACA Metabolites in Urine
This method, adapted from a study on MAB-CHMINACA metabolites, offers a streamlined approach for sample preparation.[2]
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of acetonitrile.
-
Vortex for 30 seconds.
2. Extraction and Salting Out:
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO4).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
General Protocol for Reversed-Phase SPE of Synthetic Cannabinoid Metabolites in Urine
This protocol is based on a validated method for a broad range of synthetic cannabinoid metabolites and can be adapted for MAB-CHMINACA.[1]
1. Sample Pre-treatment:
-
To 100 µL of urine, add an internal standard and 0.1 M phosphate buffer (pH 6.0).
-
Perform enzymatic hydrolysis if targeting glucuronidated metabolites.
2. SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE column with 1 mL of methanol followed by 1 mL of distilled water and 1 mL of 0.1 M phosphate buffer (pH 6.0).
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE column.
4. Washing:
-
Wash the column with 1 mL of distilled water, followed by 1 mL of a water/methanol mixture.
5. Elution:
-
Elute the analytes with 1 mL of methanol or another suitable organic solvent.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Generic Protocol for Mixed-Mode SPE of Basic Compounds
This protocol, developed for basic pharmaceutical compounds, can serve as a starting point for MAB-CHMINACA, which has basic properties.
1. Sample Dilution:
-
Dilute 1 mL of the biological fluid sample with 1 mL of 50 mM ammonium acetate (pH 6).
2. SPE Cartridge Conditioning and Equilibration:
-
Condition a mixed-mode cation exchange SPE tube with 1 mL of methanol.
-
Equilibrate the tube with 1 mL of 50 mM ammonium acetate (pH 6).
3. Sample Loading:
-
Load the diluted sample onto the SPE tube at a flow rate of approximately 1 mL/min.
4. Washing:
-
Wash the tube sequentially with 1 mL of 50 mM ammonium acetate (pH 6), 1 M acetic acid, and methanol to remove interferences.
5. Elution:
-
Elute the analytes of interest with 1 mL of 5% ammonium hydroxide in methanol.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: QuEChERS with d-SPE workflow for MAB-CHMINACA metabolites.
Conclusion
The selection of an appropriate SPE cartridge and method for MAB-CHMINACA analysis depends on various factors, including the matrix, desired throughput, and available instrumentation. While a direct comparison is lacking, the data presented suggest that both traditional reversed-phase and mixed-mode SPE cartridges can yield good recoveries for synthetic cannabinoids. The QuEChERS approach with d-SPE offers a high-throughput alternative, although specific performance data for MAB-CHMINACA requires further validation. Researchers should carefully consider the advantages and limitations of each method and validate the chosen protocol in their laboratory to ensure reliable and accurate results.
References
The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards
For researchers, scientists, and drug development professionals vested in the precise quantification of cannabinoids, the choice of internal standard is a critical determinant of analytical accuracy and reliability. While deuterated internal standards have been a common choice, evidence increasingly points to the superiority of Carbon-13 (C13) labeled standards in mitigating analytical challenges inherent in complex matrices. This guide provides an objective, data-driven comparison of these two types of internal standards, supported by experimental insights and detailed methodologies.
The use of stable isotope-labeled internal standards (SIL ISs) is indispensable in quantitative mass spectrometry to correct for analyte loss during sample preparation and to compensate for matrix effects that can suppress or enhance the analyte signal. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. However, subtle differences between deuterated standards and their native counterparts can lead to analytical inaccuracies.
The Challenge with Deuterated Standards: Isotope Effects and Matrix Interferences
Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are widely used in cannabinoid analysis. However, the mass difference between hydrogen and deuterium can lead to a phenomenon known as the "isotope effect." This can cause a slight chromatographic shift, where the deuterated standard elutes slightly earlier or later than the native analyte.[1][2][3] This separation in retention time can expose the analyte and the internal standard to different matrix components as they elute, leading to differential ion suppression or enhancement and compromising the accuracy of quantification.[1][2]
In complex matrices such as blood, urine, or oral fluid, where a multitude of compounds can co-elute with the cannabinoids of interest, this issue is particularly pronounced. Studies have shown that deuterated standards may not always adequately compensate for these matrix effects, potentially leading to significant quantitative errors.[1][2]
C13-Labeled Standards: A More Robust Solution
Carbon-13 labeled internal standards, in which one or more ¹²C atoms are replaced by the heavier ¹³C isotope, offer a more reliable alternative. Because the physicochemical properties of C13-labeled standards are virtually identical to their native analogues, they co-elute perfectly with the analyte of interest.[1][3] This co-elution ensures that both the analyte and the internal standard experience the exact same matrix effects, leading to more accurate and precise quantification.
The superiority of C13-labeled internal standards in minimizing ion suppression effects has been demonstrated in various bioanalytical applications.[1] For cannabinoid analysis, where accuracy is paramount for regulatory compliance, clinical diagnostics, and pharmaceutical research, the use of C13-labeled standards is increasingly being recognized as the gold standard.
Quantitative Data Comparison
While direct head-to-head comparative studies for all cannabinoids are still emerging, the available data and theoretical principles strongly favor C13-labeled standards. The following table summarizes the expected performance differences based on the principles of isotope labeling in mass spectrometry.
| Parameter | Deuterated Internal Standards | C13-Labeled Internal Standards | Rationale |
| Co-elution with Analyte | Potential for chromatographic shift (Isotope Effect) | Identical retention time | The larger relative mass difference between H and D compared to ¹²C and ¹³C can alter chromatographic behavior. |
| Matrix Effect Compensation | Can be incomplete due to chromatographic shifts, leading to differential ion suppression/enhancement. | More effective and reliable compensation as both analyte and IS experience the same matrix environment. | Co-elution ensures that both compounds are subjected to the same interfering components from the matrix. |
| Accuracy & Precision | Prone to inaccuracies, especially in complex matrices. | Higher accuracy and precision due to better correction for matrix effects and analyte loss. | Minimized differential matrix effects lead to a more consistent and reliable analyte-to-internal standard ratio. |
| Potential for Isotopic Exchange | Low, but possible for some molecules under certain conditions. | Extremely low to non-existent under typical analytical conditions. | The carbon-carbon bond is significantly more stable than the carbon-hydrogen bond. |
Experimental Protocols
Accurate cannabinoid quantification relies on a robust and well-defined analytical method. Below are generalized experimental protocols for LC-MS/MS analysis of cannabinoids using isotope-labeled internal standards.
Sample Preparation (General)
A liquid-liquid extraction is a common procedure for extracting cannabinoids from biological matrices.
-
Internal Standard Spiking: To 1 mL of the biological sample (e.g., oral fluid, plasma), add a known concentration of the C13-labeled or deuterated internal standard solution.
-
Extraction: Add an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough extraction and then centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method. Specific parameters will need to be optimized for the instrument and cannabinoids of interest.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for cannabinoids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored.
-
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical analytical workflow for cannabinoid quantification using internal standards.
Caption: Idealized chromatogram showing co-elution of C13-IS and chromatographic shift of Deuterated-IS.
Conclusion
For high-stakes cannabinoid analysis where accuracy and reliability are non-negotiable, C13-labeled internal standards represent the superior choice over their deuterated counterparts. By ensuring co-elution with the target analyte, C13 standards provide a more robust and accurate correction for matrix effects, leading to higher quality data. While the initial cost of C13-labeled standards may be higher, the investment is justified by the increased confidence in analytical results, reduced need for troubleshooting, and the assurance of meeting stringent regulatory and quality standards. As the field of cannabinoid research and development continues to evolve, the adoption of best practices, including the use of C13-labeled internal standards, will be crucial for advancing scientific understanding and ensuring product safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MAB-CHMINACA-d4: A Guide to Laboratory Safety and Compliance
Researchers and scientists handling MAB-CHMINACA-d4, a potent synthetic cannabinoid, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials, aligning with general hazardous waste management protocols.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS) and local environmental health and safety (EHS) guidelines. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: A fume hood should be used when handling the pure compound or solutions.
Waste Segregation and Container Management
Proper segregation of waste is critical to prevent chemical reactions and to ensure compliant disposal. All waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical name.[1][2]
| Waste Type | Container Specification | Disposal Method |
| Pure this compound | Original, sealable container or a designated, labeled waste vial. | Collection by a certified hazardous waste disposal service. Incineration is a common method for such compounds.[3] |
| Contaminated Solvents | Sealable, chemical-resistant container (e.g., glass bottle). | Collect in a designated "Flammable Solvents" hazardous waste container.[3] |
| Contaminated Labware | Puncture-resistant, labeled sharps container. | Autoclave if necessary to decontaminate, followed by disposal as hazardous solid waste. |
| Contaminated PPE | Labeled, durable 6 mil polyethylene bags or a designated bin.[4] | Dispose of as hazardous solid waste. |
Decontamination Procedures
Thorough decontamination of work surfaces and reusable equipment is essential to prevent cross-contamination and accidental exposure.
Surface Decontamination: A multi-step cleaning process is recommended for surfaces potentially contaminated with synthetic cannabinoids.[5]
-
Initial Wipe: Use an organic solvent such as methanol or dichloromethane to remove the bulk of the contaminant.[5]
-
Aqueous Wash: Follow with a wash using a solution of sodium dodecyl sulfate (SDS) or another suitable laboratory detergent.[5]
-
Final Rinse: Rinse the surface with deionized water.
Equipment Decontamination: Reusable equipment should be cleaned according to the manufacturer's recommendations, often involving similar solvent and aqueous washing steps.[4]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound and related waste.
References
Essential Safety and Handling Protocols for MAB-CHMINACA-d4
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the handling and disposal of MAB-CHMINACA-d4, a potent synthetic cannabinoid. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these protocols is essential due to the compound's potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated analog of MAB-CHMINACA, a potent synthetic cannabinoid. The non-deuterated form, MAB-CHMINACA, is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use. Due to its pharmacological activity, this compound should be handled with extreme caution.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Potent Psychoactive Effects: As a potent cannabinoid receptor agonist, accidental exposure could lead to significant physiological and psychological effects.
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption. Double-gloving is recommended for handling potent compounds to minimize the risk of exposure from a single glove failure. Nitrile gloves are recommended due to their resistance to a variety of chemicals. |
| Eye Protection | Chemical safety goggles or a face shield | Protects the eyes from splashes or aerosolized powder. |
| Lab Coat | A fully buttoned lab coat with tight cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher | Recommended when handling the solid compound or when there is a potential for aerosolization to prevent inhalation of fine powders. |
Glove Selection and Chemical Resistance:
When preparing solutions of this compound, the choice of solvent is critical, and the chemical resistance of the gloves to that solvent must be considered. The following table provides guidance on the use of nitrile gloves with common laboratory solvents.
| Solvent | Nitrile Glove Resistance | Breakthrough Time | Recommendation |
| Methanol | Fair to Good | Varies by glove thickness and manufacturer | For incidental contact, nitrile gloves are acceptable. For extended use or in case of a spill, it is advisable to change gloves immediately. |
| Ethanol | Excellent | > 480 minutes | Recommended solvent for use with nitrile gloves. |
| Acetone | Fair | Varies, can be short | Use with caution for brief tasks only; change gloves frequently. |
| Dimethyl Sulfoxide (DMSO) | Fair | Varies | Use with caution; DMSO can enhance the dermal absorption of other chemicals. |
Note: Breakthrough times are estimates and can vary based on glove manufacturer, thickness, and the specific conditions of use. Always consult the manufacturer's data for your specific gloves.
Operational Plan: Safe Handling Procedures
Safe handling of this compound requires a controlled environment and meticulous procedures to prevent contamination and exposure.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol for Weighing and Preparing a Solution:
-
Designate a Work Area: All work with solid MAB-CH
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
